molecular formula C14H12N4O B1518617 4-amino-N-(1H-indazol-6-yl)benzamide CAS No. 1157122-42-3

4-amino-N-(1H-indazol-6-yl)benzamide

Cat. No.: B1518617
CAS No.: 1157122-42-3
M. Wt: 252.27 g/mol
InChI Key: XIOQERNDRIBCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: 4-Amino-N-(1H-indazol-6-yl)benzamide ( 1157122-42-3) is a high-purity heterocyclic compound offered as a building block for chemical and pharmaceutical research . This benzamide derivative has a molecular formula of C14H12N4O and a molecular weight of 252.27 g/mol . Research Significance and Applications: The 1H-indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in several therapeutically active molecules . Indazole-based compounds have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties, making them a significant focus in drug discovery efforts . Compounds featuring the N-(1H-indazol-6-yl)benzamide core structure are of particular interest in oncology research. This structural motif is investigated for its potential in designing kinase inhibitors, which are a major class of targeted cancer therapeutics . Researchers utilize this compound as a key synthetic intermediate to develop and optimize new bioactive molecules, exploring its mechanism of action in various biological pathways . Quality and Handling: This product is supplied with a typical purity of 95% and is intended for research and development use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-4-1-9(2-5-11)14(19)17-12-6-3-10-8-16-18-13(10)7-12/h1-8H,15H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOQERNDRIBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-(1H-indazol-6-yl)benzamide (CAS 1157122-42-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities that exhibit high potency and selectivity against therapeutically relevant targets. Within this context, the strategic combination of well-established pharmacophores has emerged as a powerful approach to generate new chemical matter with enhanced biological activity. 4-amino-N-(1H-indazol-6-yl)benzamide, a molecule uniting the proven bioisosteric properties of the indazole ring with the versatile benzamide functionality, represents a compelling, albeit underexplored, compound. This technical guide aims to provide a comprehensive overview of its known properties, a reasoned projection of its synthetic accessibility and potential biological activities, and a framework for its future investigation. By synthesizing available data on structurally related analogs, this document serves as a foundational resource for researchers poised to unlock the therapeutic promise of this intriguing molecule.

Physicochemical Properties: A Molecular Profile

PropertyValueSource
CAS Number 1157122-42-3[1]
Molecular Formula C₁₄H₁₂N₄O[1]
Molecular Weight 252.28 g/mol [1]
Appearance Powder (predicted)[1]
Purity Typically available at ≥95%[1]
Storage Room Temperature[1]

InChI Key: XIOQERNDRIBCGB-UHFFFAOYSA-N[1]

Note: Properties such as melting point, boiling point, solubility, and pKa have not been empirically determined in publicly accessible literature. These would need to be established experimentally.

Synthesis and Characterization: A Proposed Pathway

A definitive, step-by-step synthesis protocol for this compound has not been published. However, based on established methodologies for the synthesis of related benzamide and indazole derivatives, a plausible and efficient synthetic route can be proposed. The key transformation is an amide coupling reaction between 6-aminoindazole and 4-aminobenzoic acid or a suitable activated derivative.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_activation Activation cluster_coupling Amide Coupling cluster_product Final Product 6-aminoindazole 6-Aminoindazole Coupling Amide Bond Formation (e.g., with coupling agents like HATU/DIPEA) 6-aminoindazole->Coupling 4-aminobenzoic_acid 4-Aminobenzoic Acid Activated_acid Activated 4-Aminobenzoic Acid (e.g., acyl chloride) 4-aminobenzoic_acid->Activated_acid Activation (e.g., SOCl₂) Activated_acid->Coupling Target_Molecule This compound Coupling->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)
  • Activation of 4-Aminobenzoic Acid:

    • To a solution of 4-aminobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane), add a suitable activating agent such as thionyl chloride (1.1 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the 4-aminobenzoyl chloride.

  • Amide Coupling:

    • Dissolve 6-aminoindazole (1.0 eq) in an anhydrous polar aprotic solvent (e.g., dimethylformamide).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Slowly add a solution of the activated 4-aminobenzoyl chloride (1.05 eq) in the same solvent.

    • Alternatively, for a one-pot procedure, combine 4-aminobenzoic acid (1.05 eq), 6-aminoindazole (1.0 eq), a coupling agent like HATU (1.1 eq), and a base like DIPEA (2.0 eq) in DMF.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the aromatic protons on both the benzamide and indazole rings, as well as signals for the amine and amide protons.

    • ¹³C NMR would display distinct resonances for the carbonyl carbon of the amide and the aromatic carbons.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Therapeutic Potential: An Emerging Horizon

While no specific biological data for this compound has been reported, the constituent moieties suggest a high probability of interesting pharmacological activities. The N-(1H-indazol-6-yl) scaffold is a key feature in a number of potent and selective kinase inhibitors.

Polo-like Kinase 4 (PLK4) Inhibition: A Promising Avenue in Oncology

Recent research has highlighted the significance of the N-(1H-indazol-6-yl)benzenesulfonamide core in the development of highly potent inhibitors of Polo-like Kinase 4 (PLK4)[2][3]. PLK4 is a critical regulator of centriole duplication, and its overexpression is implicated in the progression of various cancers[2]. The development of selective PLK4 inhibitors is therefore a promising strategy in oncology.

The structural similarity of this compound to these potent PLK4 inhibitors suggests that it may also exhibit activity against this target. The 4-amino group on the benzamide ring could potentially form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase, a feature that has been shown to enhance inhibitory activity in related compounds[2].

PLK4_Inhibition_Pathway PLK4 PLK4 Kinase Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Promotes Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy Leads to Tumor_Growth Tumor Growth Aneuploidy->Tumor_Growth Contributes to Inhibitor This compound (Hypothesized) Inhibitor->PLK4 Inhibits

Caption: Hypothesized mechanism of action via PLK4 inhibition.

Broader Kinase Inhibitory Potential

The indazole moiety is a well-recognized "hinge-binding" motif in a multitude of kinase inhibitors, including those targeting PI3K[4]. The ability of the indazole to form key hydrogen bonds with the kinase hinge region is a cornerstone of its utility in medicinal chemistry. Therefore, it is plausible that this compound could exhibit inhibitory activity against a range of other kinases implicated in disease.

Antimicrobial and Anti-inflammatory Potential

Derivatives of 4-aminobenzamide have been reported to possess antimicrobial and anti-inflammatory properties[5][6]. The benzamide scaffold is present in numerous approved drugs with diverse mechanisms of action. The combination of this versatile pharmacophore with the biologically active indazole ring could lead to novel compounds with dual-action capabilities or unique activity profiles in infectious and inflammatory diseases.

Future Directions and Experimental Design

To fully elucidate the properties and potential of this compound, a structured research plan is essential.

Workflow for Compound Evaluation

Evaluation_Workflow Synthesis Synthesis and Purification Characterization Physicochemical Characterization (MP, Solubility, pKa) Synthesis->Characterization Kinase_Screening Broad Kinase Panel Screening Characterization->Kinase_Screening PLK4_Assay Specific PLK4 Inhibition Assay Kinase_Screening->PLK4_Assay If active Cell-based_Assays Cell Proliferation Assays (Cancer Cell Lines) PLK4_Assay->Cell-based_Assays ADME_Tox In Vitro ADME/Tox Profiling Cell-based_Assays->ADME_Tox

Caption: A proposed workflow for the comprehensive evaluation of the target compound.

Conclusion: A Call for Exploration

This compound stands as a molecule of significant untapped potential. Its structural design, leveraging the strengths of both the indazole and benzamide pharmacophores, positions it as a prime candidate for investigation in oncology, infectious diseases, and inflammation. While a dedicated body of research on this specific compound is yet to be established, the wealth of data on closely related analogs provides a strong rationale for its synthesis and biological evaluation. This guide serves as a testament to the power of predictive science and a call to the research community to explore the promising therapeutic avenues that this molecule may unlock.

References

  • Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • United States Patent and Trademark Office. Application Data. [Link]

  • Google Patents. (12) United States Patent. [Link]

  • PubChem. 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. [Link]

  • MDPI. Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. [Link]

  • Google Patents. WO2013046133A1 - Pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide.
  • Regulations.gov. US Patent No. 8829195. [Link]

  • Google Patents. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • ResearchGate. Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]

  • Semantic Scholar. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.. [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Shuttleworth, S. J. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532.
  • Kumar, R., Kumar, S., & Singh, P. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22896–22913.
  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules (Basel, Switzerland), 25(18), 4296.
  • ResearchGate. (PDF) Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. [Link]

  • Sun, P., Fan, C., Liu, N., Tong, M., Shi, X., Wang, H., Mu, S., Hu, N., Sun, Y., Zhang, H., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC medicinal chemistry.
  • MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. [Link]

  • ResearchGate. (PDF) Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. [Link]

  • Deng, X., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., Li, Z., ... & Liu, J. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European journal of medicinal chemistry, 207, 112755.
  • MDPI. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. [Link]

  • Royal Society of Chemistry. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. [Link]

Sources

Technical Guide: Kinase Inhibitor Scaffolds Containing 1H-Indazol-6-Amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, structural biology, and synthetic utility of the 1H-indazol-6-amine scaffold in kinase inhibitor development.

Executive Summary

The 1H-indazol-6-amine moiety is a "privileged scaffold" in targeted oncology, particularly for inhibiting serine/threonine and tyrosine kinases such as PLK4, VEGFR, and FLT3 . Unlike promiscuous ATP-mimics, this scaffold offers a tunable vector (the C6-amine) that allows extension into the solvent-exposed front or the hydrophobic back-pocket (DFG-out), depending on the linker chemistry (urea, amide, or sulfonamide).

This guide dissects the scaffold’s binding modes, provides validated synthetic routes to overcome N1/N2 tautomer selectivity issues, and analyzes its application in next-generation inhibitors like K22 (PLK4 inhibitor).

Structural Biology & Pharmacophore Analysis

The Hinge Binding Motif

The 1H-indazole core mimics the adenine ring of ATP. Its binding efficacy relies on a bidentate hydrogen-bonding network with the kinase hinge region.

  • H-Bond Donor: The N1-H of the indazole donates a hydrogen to the backbone carbonyl of a hinge residue (e.g., Glu90 in PLK4).

  • H-Bond Acceptor: The N2 nitrogen accepts a hydrogen from the backbone amide of a residue (e.g., Cys92 in PLK4).

  • The C6-Vector: The 6-amino group is positioned to exit the ATP pocket, serving as an attachment point for "tail" moieties that stabilize the DFG-conformation or interact with the gatekeeper residue.

Visualization: Hinge Interaction Diagram

The following diagram illustrates the canonical binding mode of a 1H-indazol-6-amine derivative within the ATP-binding pocket.

BindingMode cluster_Ligand 1H-Indazol-6-Amine Scaffold Glu Glu Residue (C=O Acceptor) Cys Cys Residue (NH Donor) N2 Indazole N2 (Acceptor) Cys->N2 H-Bond (2.9 Å) N1 Indazole N1-H (Donor) N1->Glu H-Bond (2.8 Å) C6 C6-Amine Linker (Vector to Solvent) Tail Hydrophobic Tail (Selectivity Element) C6->Tail Covalent Link (Amide/Sulfonamide)

Caption: Canonical bidentate binding mode of 1H-indazole scaffold to kinase hinge residues.

Case Study: PLK4 Inhibition (Compound K22)

Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication. Overexpression leads to centrosome amplification and tumorigenesis. The 1H-indazol-6-amine scaffold has proven superior to aminopyrazoles in targeting PLK4 due to improved entropic stability.

Compound K22 Profile[1]
  • Structure: N-(1H-indazol-6-yl)benzenesulfonamide derivative.

  • Mechanism: The indazole binds the hinge; the sulfonamide linker positions a phenyl ring into the hydrophobic pocket, engaging in

    
    -
    
    
    
    stacking with Phe23 .[1]
  • Potency: IC

    
     = 0.1 nM (PLK4).
    
  • Selectivity: High selectivity over Aurora kinases due to the specific geometry of the 6-sulfonamide vector.

Signaling Pathway: PLK4 Inhibition

Blocking PLK4 prevents centriole over-duplication, leading to "mitotic catastrophe" in cancer cells with high TRIM37 levels.

PLK4_Pathway cluster_Outcome Cellular Outcome PLK4 PLK4 Kinase (Active) STIL STIL Phosphorylation PLK4->STIL Phosphorylates Inhibitor 1H-Indazol-6-amine Inhibitor (e.g., K22) Inhibitor->PLK4 Inhibits Death Mitotic Catastrophe (Apoptosis) Inhibitor->Death Therapeutic Effect SAS6 SAS6 Recruitment STIL->SAS6 Recruits Centriole Procentriole Formation SAS6->Centriole Initiates Amp Centrosome Amplification (Tumorigenesis) Centriole->Amp Unregulated (High PLK4) Mitosis Normal Bipolar Mitosis Centriole->Mitosis Regulated

Caption: Mechanism of action for PLK4 inhibitors leading to mitotic catastrophe in cancer cells.

Synthetic Strategies & Protocols

The Regioselectivity Challenge (N1 vs. N2)

A critical challenge in indazole chemistry is controlling alkylation/protection at the N1 vs. N2 position.

  • 1H-Indazole (N1-H): Thermodynamically favored.

  • 2H-Indazole (N2-H): Often favored in basic alkylation conditions or specific tautomeric traps (seen in Pazopanib synthesis).

  • Solution: For 1H-indazol-6-amine scaffolds, use THP (tetrahydropyranyl) or SEM protection on N1 during the synthesis of the C6-tail, then deprotect in the final step.

Protocol: Synthesis of N-(1H-indazol-6-yl)benzenesulfonamide

This protocol describes the synthesis of a K22-like core.

Reagents:

  • 6-Nitro-1H-indazole[2][3][4]

  • Pd/C (10%)

  • Benzenesulfonyl chloride derivatives

  • Pyridine/DCM

Step-by-Step Methodology:

  • N1-Protection (Optional but Recommended):

    • Dissolve 6-nitro-1H-indazole in DCM/THF. Add DHP (3.0 eq) and catalytic PTSA. Stir at RT for 4h. Isolate 1-(tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole .

  • Nitro Reduction:

    • Dissolve the nitro-indazole in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H

      
       balloon (1 atm) for 12h.
      
    • Filter through Celite. Concentrate to yield 1-(THP)-1H-indazol-6-amine .

  • Sulfonylation (The Vector Extension):

    • Dissolve the amine (1.0 eq) in DCM.

    • Add Pyridine (3.0 eq) and cool to 0°C.

    • Dropwise add the substituted benzenesulfonyl chloride (1.1 eq).

    • Warm to RT and stir for 4h. Monitor by TLC/LCMS.

    • Quench with water, extract with DCM, and purify via flash chromatography (Hex/EtOAc).

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1) or HCl/MeOH.

    • Stir at RT for 2h to remove the THP group.

    • Neutralize with NaHCO

      
      , extract, and recrystallize to obtain the final N-(1H-indazol-6-yl)benzenesulfonamide .
      
Synthetic Workflow Diagram

Synthesis Start 6-Nitro-1H-indazole Step1 N1-Protection (DHP, PTSA) Start->Step1 Inter1 1-THP-6-Nitroindazole Step1->Inter1 Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 1-THP-6-Aminoindazole (Key Intermediate) Step2->Inter2 Step3 Coupling (R-SO2Cl, Pyridine) Inter2->Step3 Inter3 Sulfonamide Intermediate Step3->Inter3 Step4 Deprotection (TFA/DCM) Inter3->Step4 Final Target Inhibitor (1H-Indazol-6-amine core) Step4->Final

Caption: Optimized synthetic route for 1H-indazol-6-amine kinase inhibitors.

Quantitative Data Summary

The table below compares the potency of 1H-indazol-6-amine derivatives against other common scaffolds in PLK4 and VEGFR assays.

Compound ClassScaffold CoreTargetIC

(nM)
Binding Mode
K22 1H-indazol-6-aminePLK40.1Hinge (N1/N2) + Hydrophobic
CFI-400945 Indazole (3-sub)PLK42.8Hinge (Indazole)
Pazopanib 2H-indazol-6-amine*VEGFR2~30Hydrophobic Tail (Pyrimidine Hinge)
Axitinib Indazole-derivativeVEGFR21.7Hinge (Indazole)

Note: Pazopanib utilizes a 2-methyl-2H-indazole core acting primarily as a hydrophobic tail, whereas K22 utilizes the 1H-indazole as the primary hinge binder.

Future Outlook: PROTACs and Covalent Inhibitors

The 6-amino position is chemically versatile, making this scaffold ideal for PROTAC (Proteolysis Targeting Chimera) design.

  • Strategy: Use the 6-amino group to attach a linker connected to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Rationale: Since the 6-position points towards the solvent front in many binding modes, bulky linkers here minimally disrupt the hinge interaction.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2025.[5] Link

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib). Journal of Medicinal Chemistry, 2008.[6][7] Link

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Entrectinib: A New Selective Tyrosine Kinase Inhibitor Approved for the Treatment of Pediatric and Adult Patients with NTRK Fusion-positive Solid Tumors. Journal of Medicinal Chemistry, 2016. Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2019. Link

Sources

A Technical Guide to Novel Benzamide Derivatives for ATP-Competitive Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the discovery of targeted cancer therapeutics.[1][2] Its structural simplicity, synthetic tractability, and remarkable ability to form critical hydrogen bond interactions within the ATP-binding pocket of protein kinases have established it as a "privileged" structure for the design of ATP-competitive inhibitors.[1][2] Protein kinases, being central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[3][4][5] This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the rational design, synthesis, multi-tiered preclinical evaluation, and mechanism of action of novel benzamide derivatives. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, referenced findings to provide a field-proven perspective on leveraging this versatile scaffold for next-generation kinase inhibitor discovery.

The Benzamide Scaffold: An Ideal Anchor for the Kinase ATP-Binding Site

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cell signaling.[5] ATP-competitive inhibitors function by occupying the same binding pocket as ATP, thereby preventing this phosphorylation event and halting the downstream signaling cascade.[1][3] The benzamide moiety is exceptionally well-suited for this role. Its core structure features a carbonyl oxygen and an amide proton that can act as hydrogen bond acceptors and donors, respectively. This allows them to mimic the hinge-binding interactions of the adenine ring of ATP, effectively anchoring the inhibitor molecule into the hinge region of the kinase domain—a critical prerequisite for potent inhibition.[2][6]

The versatility of the benzamide scaffold allows for synthetic modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve high potency and selectivity for the target kinase.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket (Hinge Region) Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Phosphorylation (Signal ON) Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->ATP_Site Competitively Binds & Blocks ATP Substrate Substrate Protein Substrate->Substrate_Site Binds

Caption: ATP-Competitive Inhibition by a Benzamide Derivative.

Rational Design and Synthesis of Benzamide Inhibitors

The development of potent and selective benzamide kinase inhibitors is a synergy of rational design, guided by structure-activity relationships (SAR), and efficient chemical synthesis.

Causality in Design: Structure-Activity Relationship (SAR)

SAR studies are fundamental to optimizing a lead compound. By systematically modifying the benzamide scaffold and assessing the impact on biological activity, researchers can decipher the chemical features essential for potency and selectivity. For instance, in the development of Bcr-Abl inhibitors, it was found that 3-substituted benzamide derivatives showed potent antiproliferative activity, with halogenated and trifluoromethylated derivatives being particularly effective.[7] Similarly, in the design of pan-RAF inhibitors, incorporating basic amines onto the amide was found to significantly improve the solubility of the series, a critical physicochemical property for drug development.[8][9]

Computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling provide theoretical direction for these synthetic efforts.[10] Docking can predict how a designed molecule will bind in the kinase active site, while 3D-QSAR models can forecast the inhibitory activity of novel derivatives before they are synthesized, saving considerable time and resources.[10][11]

A Generalized Synthetic Workflow

The synthesis of benzamide derivatives is typically robust and modular, allowing for the generation of diverse chemical libraries. A common approach involves the amide coupling of a substituted benzoic acid with a corresponding aniline or amine.

Synthesis_Workflow Start_Acid Substituted Benzoic Acid (R1) Activation Carboxylic Acid Activation (e.g., SOCl2, HATU) Start_Acid->Activation Start_Amine Substituted Aniline (R2) Coupling Amide Bond Formation (Coupling Reaction) Start_Amine->Coupling Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Product Final Benzamide Derivative (R1-CO-NH-R2) Purification->Final_Product

Caption: Generalized Synthesis Workflow for Benzamide Derivatives.

This modularity is a key advantage. For example, one can synthesize a single activated benzoic acid intermediate and react it with a library of diverse anilines to rapidly explore the SAR of the "R2" group.[8][12][13]

A Multi-Tiered Preclinical Evaluation Workflow

Identifying a promising benzamide derivative requires a rigorous, multi-stage evaluation process. This workflow is designed to be a self-validating system, where each stage provides the necessary confidence to proceed to the next, more complex and resource-intensive phase. The ultimate goal is to translate potent enzymatic inhibition into effective cellular activity and, finally, in vivo efficacy.[14]

Evaluation_Workflow Tier1 Tier 1: Biochemical Assays (IC50 Determination) Tier2 Tier 2: Cell-Based Assays (Target Engagement & Potency) Tier1->Tier2 Confirm Direct Target Inhibition Tier3 Tier 3: In Vivo Models (Efficacy & PK/PD) Tier2->Tier3 Confirm Cellular Activity

Caption: Preclinical Evaluation Workflow for Kinase Inhibitors.

Tier 1: Biochemical Assays for Direct Kinase Inhibition

The first step is to confirm that the synthesized compound directly inhibits the catalytic activity of the purified target kinase.[14] The primary output of this stage is the IC50 value: the concentration of the inhibitor required to reduce kinase activity by 50%.

Common Assay Formats: Modern drug discovery predominantly uses non-radioactive, high-throughput methods.[15]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the reaction.[15][16]Universal for any kinase, high signal-to-background, robust.Indirect detection, can be sensitive to ATP concentration.
TR-FRET Measures the phosphorylation of a fluorescently labeled substrate via antibody detection.[15][17]Homogeneous ("mix-and-read"), sensitive, ratiometric measurement reduces interference.Requires specific phospho-antibodies, potential for compound interference.
Fluorescence Polarization (FP) Measures the binding of a fluorescent ligand to a kinase.[15]Direct binding measurement, good for high-throughput screening.Can be less sensitive, requires a suitable fluorescent probe.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol is adapted from methodologies used to assess inhibitors of kinases like Bcr-Abl.[18]

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide), and the benzamide test compound at various concentrations (typically a 10-point serial dilution).

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase. Include "no enzyme" and "vehicle (DMSO)" controls. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination & ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 30-40 minutes. This step is critical to ensure that the light-producing reaction in the next step is driven only by the ADP generated by the kinase.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP. Incubate for another 30 minutes.

  • Signal Detection: The newly generated ATP is used by a luciferase/luciferin reaction within the Kinase Detection Reagent to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[18]

Tier 2: Cell-Based Assays for Cellular Potency

A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to factors like poor membrane permeability or rapid metabolism.[19] Cell-based assays are therefore essential to confirm that the compound can enter a living cell, engage its target, and exert a functional effect.[20]

Key Cellular Assays:

  • Target Phosphorylation Assays: These assays directly measure the intended effect of the inhibitor. By treating cancer cells with the benzamide derivative, one can use methods like Western Blot or Meso Scale Discovery (MSD) to quantify the phosphorylation level of the kinase's direct downstream substrate.[19][21] A reduction in phosphorylation confirms on-target activity.

  • Cell Proliferation Assays: These assays measure the ultimate biological consequence of inhibiting an oncogenic kinase pathway—the suppression of cancer cell growth.[22] The resulting EC50 value (effective concentration) is a critical metric of the compound's cellular potency.

Protocol: Western Blot for Downstream Target Inhibition

  • Cell Culture and Treatment: Seed cancer cells known to be driven by the target kinase (e.g., K562 cells for Bcr-Abl) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the benzamide inhibitor for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT5 for a JAK/Abl inhibitor).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to normalize the data and confirm equal protein loading. A dose-dependent decrease in the phosphorylated protein signal indicates effective target inhibition.

Table 1: Representative Cellular Activity of Benzamide Derivatives

CompoundTarget KinaseCell LineAssay TypePotency (IC50/EC50)Reference
Compound 13f PARP-1HCT116Antiproliferative0.30 µM[11]
NS-187 Bcr-AblK562Antiproliferative< 10 nM[7]
Compound 13 EGFRK562Antiproliferative5.6 µM[23]
Compound 24 IKK2HeLaAntiproliferative25 nM (Enzymatic IC50)[12]

Note: Data is compiled from multiple sources for illustrative purposes.

Tier 3: In Vivo Models for Preclinical Efficacy

The final and most rigorous stage of preclinical evaluation is to test the compound's efficacy in a living organism.[14] This step provides crucial data on therapeutic potential, dosing, and the relationship between drug exposure (pharmacokinetics, PK) and target modulation (pharmacodynamics, PD).[24][25]

Common In Vivo Models:

  • Xenograft Models: Human cancer cells are implanted subcutaneously into immunocompromised mice.[22][24] Once tumors are established, mice are treated with the benzamide derivative, and tumor volume is measured over time to assess tumor growth inhibition (TGI). This is the most common model for initial efficacy testing.

  • Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that spontaneously lead to tumor development, more closely mimicking human disease.[26]

Protocol: High-Level Xenograft Efficacy Study

  • Cell Implantation: Implant human cancer cells (e.g., 5-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (vehicle control and one or more dose levels of the test compound). Administer the benzamide derivative according to a predetermined schedule (e.g., once daily oral gavage).

  • Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor the body weight of the mice as a measure of general toxicity.

  • Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), tumors can be excised and analyzed by Western blot or immunohistochemistry to confirm that the drug is inhibiting its target in the tumor tissue (e.g., reduction in p-ERK for a MEK inhibitor).[24][25]

  • Data Evaluation: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control to determine in vivo efficacy.

Conclusion and Future Perspectives

The benzamide scaffold is a powerful and validated starting point for the development of ATP-competitive kinase inhibitors. Its favorable properties and synthetic accessibility have led to numerous clinical candidates and approved drugs. The systematic, multi-tiered evaluation workflow detailed in this guide—from biochemical potency to cellular activity and in vivo efficacy—provides a robust framework for identifying and advancing novel derivatives.

Future efforts in this field are likely to focus on developing benzamide derivatives with multi-targeting capabilities to combat drug resistance and designing next-generation inhibitors that can address mutations in kinase domains.[6] The principles of rational design, synthesis, and rigorous preclinical testing outlined here will remain central to translating the chemical potential of the benzamide scaffold into clinically impactful cancer therapeutics.

References

  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BenchChem. (n.d.). The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties.
  • BenchChem. (n.d.). Enhanced Efficacy of 2-(Phenylamino)Benzamide Derivatives in Cancer Therapy: A Comparative Analysis.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • PubMed. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • Stuart, D. D., et al. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.
  • Reaction Biology. (n.d.). In Vivo Kinase Activity Models.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Xu, K., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • Novartis OAK. (2019). Design and synthesis of orally bioavailable benzimidazole reverse amides as pan RAF kinase inhibitors.
  • BenchChem. (n.d.). Application Note: Developing a Bioassay for Kinase Inhibitor Activity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
  • PubMed. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Waelchli, R., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • PubMed. (n.d.). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1).
  • AACR Journals. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Blood Journal. (2016). mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL.
  • ACS Pharmacology & Translational Science. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • NIH. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives.
  • PubMed. (2014). Benzimidazole derivatives as kinase inhibitors.
  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity.
  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • PubMed. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models.
  • PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases.
  • PubMed. (n.d.). Toxicity and efficacy of benzamide riboside in cancer chemotherapy models.
  • PMC. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
  • PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • MDPI. (n.d.).
  • PubMed. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • PubMed. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases.
  • PMC. (n.d.). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter.
  • PMC. (2022).
  • PubMed. (2011).

Sources

Methodological & Application

Preparation of N-(indazol-6-yl)benzamide libraries for HTS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of N-(indazol-6-yl)benzamide Libraries for High-Throughput Screening (HTS)

Abstract

The N-(indazol-6-yl)benzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2][3] High-Throughput Screening (HTS) remains a cornerstone of drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for drug development.[4][5] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[][7] This document provides a comprehensive guide for the design, parallel synthesis, quality control, and HTS-ready plate preparation of N-(indazol-6-yl)benzamide libraries. We present detailed, field-proven protocols that emphasize efficiency, reproducibility, and the generation of high-quality data suitable for downstream hit-to-lead campaigns.

Introduction: The Strategic Value of the Indazole-Benzamide Scaffold

Indazole derivatives are aromatic heterocyclic compounds that are bioisosteres of indoles and are recognized for their ability to form critical hydrogen bond interactions within the ATP-binding pockets of various kinases.[1][2] This has led to the development of several approved drugs, such as Axitinib, a potent VEGFR inhibitor.[8] The N-(indazol-6-yl)benzamide framework, in particular, offers a versatile and synthetically accessible scaffold. The core structure consists of two key components that can be systematically varied:

  • The Indazole Core: Provides the primary anchor for target engagement.

  • The Benzamide Moiety: Allows for the exploration of a wide chemical space through the introduction of diverse substituents on the phenyl ring. This "decoration" is crucial for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The systematic synthesis of a library of these derivatives allows researchers to efficiently conduct Structure-Activity Relationship (SAR) studies, transforming initial "hits" from an HTS campaign into optimized lead compounds.[9]

Synthetic Strategy: A Robust Approach to Library Production

The most direct and robust method for constructing an N-(indazol-6-yl)benzamide library is through amide bond formation, coupling a common amine core (6-aminoindazole) with a diverse collection of carboxylic acid building blocks.

Rationale for Amide Coupling Chemistry

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis.[10] For library synthesis, where efficiency and broad substrate scope are paramount, the use of coupling reagents is the preferred method over harsher techniques like converting acids to acyl chlorides.[11][12]

We recommend the use of uronium salt-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

  • Causality: HATU is selected for its high efficiency, rapid reaction times at room temperature, and low incidence of side reactions.[] It effectively activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the 6-aminoindazole. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is essential to neutralize the generated acid without interfering with the coupling reaction.[12]

Workflow for Parallel Library Synthesis

The entire synthesis can be performed in parallel using multi-well reaction blocks (e.g., 24 or 96-well formats), which significantly increases throughput.

G cluster_0 PART 1: Reagent Preparation cluster_1 PART 2: Parallel Reaction Setup cluster_2 PART 3: Workup & Purification cluster_3 PART 4: Final Library A Weigh Diverse Benzoic Acids C Dispense Benzoic Acid Solutions into Reaction Plate A->C B Prepare Stock Solutions: - 6-Aminoindazole - HATU - DIEA D Add HATU and DIEA (Pre-activation) B->D E Add 6-Aminoindazole Stock Solution B->E C->D D->E F Incubate Reaction Plate (Room Temp, 16h) E->F G Quench Reaction & Perform Liquid-Liquid Extraction (LLE) F->G H Evaporate Solvent G->H I Purify via Parallel Prep-HPLC or Solid-Phase Extraction (SPE) H->I J Final N-(indazol-6-yl)benzamide Library (Dry Powders) I->J

Caption: Workflow for parallel synthesis of the N-(indazol-6-yl)benzamide library.

Detailed Experimental Protocols

Protocol 1: Parallel Synthesis of a 96-Compound Library

This protocol assumes the use of a 96-well, 2 mL deep-well reaction block and standard laboratory equipment.

Materials:

  • 6-Aminoindazole (1.0 eq)

  • Library of 96 diverse benzoic acids (1.1 eq each)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 6-aminoindazole in anhydrous DMF.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIEA in anhydrous DMF.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each of the 96 wells, add 22 µmol (1.1 eq) of a unique benzoic acid derivative. This is best accomplished by pre-weighing the solids or by dispensing from stock solutions.

    • To each well, add 100 µL of anhydrous DMF to dissolve the benzoic acid.

    • Add 100 µL of the HATU stock solution (24 µmol, 1.2 eq) to each well.

    • Add 100 µL of the DIEA stock solution (60 µmol, 3.0 eq) to each well.

    • Seal the plate and agitate on an orbital shaker for 15 minutes at room temperature to allow for pre-activation of the carboxylic acids.

    • Add 100 µL of the 6-aminoindazole stock solution (20 µmol, 1.0 eq) to each well.

  • Reaction Incubation:

    • Securely seal the reaction plate with a cap mat.

    • Place the plate on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Workup:

    • Quench the reactions by adding 500 µL of water to each well.

    • Add 1.0 mL of EtOAc to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the upper organic (EtOAc) layer and transfer to a new 96-well deep-well plate.

    • Wash the organic layer by adding 500 µL of saturated NaHCO₃ solution. Shake, centrifuge, and retain the organic layer.

    • Repeat the wash with 500 µL of brine.

    • Dry the collected organic layers by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.

  • Isolation & Purification:

    • Evaporate the solvent from the final organic extracts using a centrifugal evaporator or a stream of nitrogen.

    • The resulting crude products can be purified via parallel preparative HPLC-MS, which will yield pure compounds and confirm identity simultaneously.

Protocol 2: Quality Control (QC) of the Synthesized Library

QC is a non-negotiable step to ensure the integrity of HTS data.[14] False positives and negatives can often be traced back to impure or incorrect compounds.[15]

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector and Mass Spectrometer (HPLC-DAD-MS).

  • Sample Preparation: Dissolve a small aliquot (approx. 0.1-0.2 mg) of each purified compound in 1.0 mL of DMSO or an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).

QC Analysis Steps:

  • Inject 1-5 µL of each sample onto the LC-MS system.

  • Run a standard gradient method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 5 minutes).

  • Data Analysis: For each compound, analyze the output data:

    • Purity: Integrate the area of the main peak in the UV chromatogram (e.g., at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Confirm that the mass-to-charge ratio (m/z) from the mass spectrometer corresponds to the expected molecular weight of the target compound.

Table 1: Library Acceptance Criteria

ParameterMethodAcceptance ThresholdRationale
Purity HPLC-UV (254 nm)≥ 90%Minimizes the risk of off-target effects from impurities.[16]
Identity LC-MSObserved mass ± 0.5 Da of calculated massConfirms the correct molecule was synthesized.
Solubility Visual InspectionClear solution at 10 mM in DMSOEnsures compound is soluble at the screening concentration to avoid aggregation artifacts.
Protocol 3: Preparation of HTS-Ready Plates

This protocol describes the creation of master ("mother") plates and assay-ready ("daughter") plates for screening.

HTS_Prep A Purified Library Compounds (Powder Form) B Dissolve in 100% DMSO to create 10 mM Master Stock (Mother Plate) A->B C Automated Liquid Handler (e.g., Tecan, Hamilton) B->C D Assay-Ready Plates (384-well) (Daughter Plates) C->D Acoustic Dispensing or Pin Transfer E Dilute compounds to final assay concentration (e.g., 10 µM) in assay buffer D->E G Plates ready for HTS Assay E->G F Add Controls: - Positive Control - Negative Control (DMSO) F->D

Sources

Application Notes and Protocols for Fragment-Based Drug Discovery Using Amino-Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Privilege of Amino-Indazole

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD identifies low molecular weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent lead compounds.[3][5] This approach is particularly advantageous for tackling challenging targets, including those previously deemed "undruggable."[1][3] The success of FBDD is underscored by the growing number of approved drugs and clinical candidates that originated from fragment screens, such as Vemurafenib and Venetoclax.[3][4]

Within the vast chemical space of possible fragments, certain scaffolds have emerged as "privileged," demonstrating a propensity to bind to multiple protein targets, particularly within specific families like kinases. The amino-indazole scaffold is a prime example of such a privileged motif.[6] Its unique structural and electronic properties, including the presence of both a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogen), allow it to serve as an efficient "hinge-binding" template for kinase inhibitors.[7][8] This guide provides a detailed overview and actionable protocols for leveraging the amino-indazole scaffold within an FBDD campaign, from library design to hit-to-lead optimization.

The FBDD Workflow: A Strategic Overview

The FBDD process is an iterative cycle of design, screening, validation, and optimization. Unlike the brute-force approach of HTS, FBDD is a more focused, structure-driven methodology. The higher hit rates observed in FBDD (5-20% compared to <1% for HTS) are a direct result of the reduced complexity of the molecules being screened.[3]

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Elaboration A Target Selection & Validation B Amino-Indazole Fragment Library Design A->B Informs Library Bias C Primary Biophysical Screen (e.g., SPR, NMR, DSF) B->C Screening Input D Hit Validation & Orthogonal Confirmation C->D Identifies Primary Hits E Structural Biology (X-ray Crystallography, NMR) D->E Validated Hits F Hit-to-Lead Optimization (Fragment Growing/Linking) E->F Provides Structural Insights F->C Iterate/Rescreen Analogs G Lead Compound F->G Iterative Design

Caption: High-level overview of the Fragment-Based Drug Discovery workflow.

Part 1: Designing an Amino-Indazole Focused Fragment Library

The success of an FBDD campaign is fundamentally linked to the quality of the fragment library.[4] For a targeted approach, a library enriched with amino-indazole scaffolds and related heterocycles can significantly increase the probability of identifying relevant hits for certain target classes like kinases.

Causality Behind Design Choices:
  • The "Rule of Three" (Ro3): This principle, proposed by Congreve et al., provides a foundational guideline for fragment design.[2][9] Adhering to these rules ensures that fragments are small, relatively polar, and possess low complexity, which increases their chances of binding efficiently and having favorable properties for optimization.[10]

  • Vectoritazion and Poise: Fragments should be "poised" for chemical elaboration. This means they should possess synthetic handles or vectors that allow for straightforward medicinal chemistry to grow the fragment into a more potent molecule. For amino-indazoles, common vectors for elaboration are the C4, C5, and C6 positions of the indazole ring.[8][11]

  • 3D Shape and Diversity: While the amino-indazole core is fixed, diversity in substitution patterns is crucial to explore the topology of the target's binding site. A good library will contain a balance of differently shaped fragments.[9][12]

ParameterRecommended ValueRationale
Molecular Weight (MW) < 300 DaMaximizes sampling of chemical space and ensures high ligand efficiency.[2][3]
cLogP ≤ 3Ensures adequate solubility for biophysical screening at high concentrations.[9][10]
Hydrogen Bond Donors ≤ 3Avoids excessive polarity and maintains good ADME properties.[2][9]
Hydrogen Bond Acceptors ≤ 3Balances polarity and prevents poor permeability.[2][9]
Rotatable Bonds ≤ 3Reduces the entropic penalty upon binding.[2]
Core Scaffold 3-Amino-1H-indazolePrivileged scaffold for hinge-binding interactions, particularly in kinases.[7][8]
Diversity Elements Varied substituents at C4, C5, C6Provides vectors for fragment growth and explores pocket sub-sites.[11]

Part 2: Biophysical Screening and Hit Validation Protocols

Because fragments bind with weak affinity (micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[13][14] It is critical to use at least two orthogonal methods to validate hits and eliminate false positives.[13]

Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a high-throughput, sensitive technique that measures changes in refractive index upon ligand binding to an immobilized target, allowing for real-time kinetic analysis.[14][15]

Methodology:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling to a target density that will yield a robust signal.

  • System Preparation: Equilibrate the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Fragment Screening:

    • Prepare the amino-indazole fragment library in 100% DMSO. Dilute to a final screening concentration (typically 100-500 µM) in running buffer.

    • Inject fragments over the immobilized target surface and a reference flow cell (without protein or with an irrelevant protein).

    • Monitor the binding response (measured in Response Units, RU). A positive "hit" is a fragment that shows a concentration-dependent binding response on the target surface but not the reference surface.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Identify hits based on a predefined threshold (e.g., >3 standard deviations above the mean response of negative controls).

    • Prioritize hits based on the magnitude of the response and visual inspection of the sensorgram quality.

Protocol 2.2: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful method for detecting weak binding events in solution.[14] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.[15]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (typically 10-20 µM) in a deuterated buffer (e.g., d6-PBS, pH 7.4).

    • Prepare stock solutions of the SPR-validated fragment hits in a compatible deuterated solvent.

  • STD NMR Experiment:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment alone.

    • Add the fragment to the protein solution (final fragment concentration typically 100-200 µM).

    • Acquire an STD NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the protons of a binding ligand.

  • Data Analysis:

    • A positive hit is confirmed by the presence of signals in the STD spectrum that correspond to the fragment's proton resonances from the reference spectrum.

    • The intensity of the STD signals provides qualitative information about which part of the fragment is in closest proximity to the protein.

Part 3: Structure-Based Hit-to-Lead Optimization

The true power of FBDD is realized when structural information is used to guide the evolution of a weak fragment hit into a potent lead compound.[16] X-ray crystallography is the gold standard for this purpose, providing a high-resolution snapshot of the fragment's binding mode.[17][18][19]

Protocol 3.1: Co-crystallization and Structure Determination

Methodology:

  • Crystal Soaking:

    • Grow crystals of the target protein under previously established conditions.

    • Prepare a soaking solution containing a high concentration (e.g., 1-10 mM) of the validated amino-indazole fragment hit.

    • Transfer the protein crystals into the soaking solution for a defined period (minutes to hours).

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[20]

  • Structure Solution and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

    • Analyze the resulting electron density maps to unambiguously identify the bound fragment and its specific interactions with the protein. Pay close attention to the hydrogen bonds formed by the 3-amino group and the indazole nitrogens with the protein's hinge region.[7][8]

Hit-to-Lead Strategies with Amino-Indazole Scaffolds

Once the binding mode is known, several strategies can be employed to increase potency.[21][22]

Hit_To_Lead cluster_main Hit-to-Lead Optimization cluster_strategies Optimization Strategies A Validated Amino-Indazole Hit (Weak Affinity, High LE) + Structural Data (X-ray) B Fragment Growing A->B Identify Vector C Fragment Linking A->C Identify 2nd Site D Fragment Merging A->D Identify Overlap E Synthesize Analogs B->E C->E D->E F Biophysical & Biochemical Assays E->F Test Affinity & Potency F->A Iterate/Refine Design G Potent Lead Compound (High Affinity, Drug-like) F->G Select Best Compounds

Sources

Application Notes and Protocols: Purification of Benzamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Kinase Inhibitor Efficacy and Safety

Benzamide-based kinase inhibitors represent a significant class of targeted therapeutics, crucial in the treatment of various cancers and other diseases driven by aberrant kinase activity.[1] The precise molecular structure of these compounds allows them to bind to the ATP-binding pocket of specific kinases, thereby modulating their downstream signaling pathways. However, the synthetic routes to these complex molecules can generate a variety of impurities, including starting materials, byproducts, and diastereomers or enantiomers.[2][3] The presence of these impurities can have profound consequences, ranging from reduced therapeutic efficacy to unforeseen toxicities.[2] Therefore, robust and efficient purification strategies are paramount in the development and manufacturing of benzamide-based kinase inhibitors to ensure the highest standards of purity, safety, and clinical effectiveness.[4][5]

This document provides a comprehensive guide to the state-of-the-art purification methods for this important class of molecules, blending theoretical principles with actionable, field-proven protocols.

Core Principles of Purification: Exploiting Physicochemical Diversity

The successful purification of a target benzamide-based kinase inhibitor hinges on exploiting the differences in physicochemical properties between the active pharmaceutical ingredient (API) and its associated impurities. Key properties that can be leveraged for separation include:

  • Polarity: The distribution of charge across a molecule, influencing its solubility in various solvents.

  • Ionic Charge: The net positive or negative charge of a molecule at a given pH.

  • Size and Shape: The molecular weight and three-dimensional structure of the compound.

  • Chirality: The presence of non-superimposable mirror images (enantiomers).

  • Specific Affinity: The unique binding interaction between the inhibitor and its target kinase.

An effective purification strategy often employs a combination of techniques, each targeting a different set of impurities. This "orthogonal" approach ensures a comprehensive removal of unwanted compounds, leading to a final product of high purity.[6]

Chromatographic Purification: The Workhorse of Small Molecule Separation

Chromatography is a cornerstone of small molecule purification, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.[5][7]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is arguably the most powerful and widely used technique for the purification of benzamide-based kinase inhibitors due to its versatility and high resolving power.[6]

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica particles chemically modified with C18 or C8 alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile or methanol. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.

Causality in Method Development: The choice of column chemistry, mobile phase composition, and gradient profile is critical for achieving optimal separation. For instance, a C18 column provides strong hydrophobic retention suitable for many benzamide inhibitors. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is often necessary to protonate acidic residues on the analytes and the silica support, leading to sharper peaks and improved resolution. A gradient elution, where the concentration of the organic modifier is gradually increased, is typically employed to effectively separate compounds with a wide range of polarities.[8]

Protocol 1: Generic RP-HPLC Purification of a Benzamide-Based Kinase Inhibitor

Objective: To purify a crude benzamide-based kinase inhibitor to >98% purity.

Materials:

  • Crude kinase inhibitor sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)[8]

  • Trifluoroacetic acid (TFA), HPLC grade

  • Preparative C18 HPLC column (e.g., 19 x 150 mm, 5 µm particle size)

  • Preparative HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition) to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection: 254 nm (or the λmax of the target compound)

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 80% B (linear gradient)

      • 35-40 min: 80% B

      • 40-41 min: 80% to 20% B

      • 41-45 min: 20% B (re-equilibration)

  • Purification Run: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the main peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Post-Purification Workup: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Trustworthiness Check: The purity of the final product should be assessed by an orthogonal analytical method, such as LC-MS, to confirm the molecular weight and identify any co-eluting impurities.[9]

Normal-Phase Chromatography

While less common for final purification steps of polar kinase inhibitors, normal-phase chromatography can be a valuable tool for the separation of less polar intermediates or for the removal of nonpolar impurities.[10]

Principle of Separation: In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is nonpolar (e.g., a mixture of hexane and ethyl acetate). More polar compounds are retained more strongly on the column, while less polar compounds elute faster.

Protocol 2: Silica Gel Flash Chromatography for Intermediate Purification

Objective: To purify a synthetic intermediate of a benzamide-based kinase inhibitor.

Materials:

  • Crude intermediate

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

Methodology:

  • Method Development (TLC): Dissolve a small amount of the crude material and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a solvent system that provides good separation of the target compound from impurities (ideal Rf of the target compound is ~0.3).

  • Column Packing: Pack a flash chromatography column with silica gel slurried in hexane.

  • Sample Loading: Dissolve the crude intermediate in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the optimized mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Chiral Chromatography

Many benzamide-based kinase inhibitors possess stereocenters, and the different enantiomers or diastereomers can exhibit significantly different pharmacological activities and toxicities. Chiral chromatography is essential for the separation of these stereoisomers.[11][12]

Principle of Separation: Chiral chromatography utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of a chiral compound. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for the enantiomers, allowing for their separation.[12] Polysaccharide-based CSPs are commonly used for this purpose.[12]

Protocol 3: Chiral SFC for Enantiomeric Separation

Objective: To separate the enantiomers of a chiral benzamide-based kinase inhibitor.

Materials:

  • Racemic kinase inhibitor

  • Supercritical fluid chromatography (SFC) system

  • Chiral column (e.g., polysaccharide-based)

  • Carbon dioxide (SFC grade)

  • Methanol (or other suitable co-solvent)

Methodology:

  • Method Screening: Screen a variety of chiral columns and co-solvents to identify conditions that provide baseline separation of the enantiomers.

  • Optimized Conditions (Example):

    • Column: Chiralpak AD-H

    • Mobile Phase: 40% Methanol in CO2

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

  • Preparative Separation: Scale up the optimized analytical method to a preparative scale.

  • Fraction Collection and Analysis: Collect the separated enantiomeric peaks and confirm their enantiomeric purity using the analytical chiral method.

Crystallization: The Path to High Purity and Solid-State Control

Crystallization is a powerful purification technique that can also be used to control the solid-state properties of the final API, such as crystal form (polymorphism), which can impact solubility, stability, and bioavailability.[13][14]

Principle of Separation: Crystallization relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[13] A saturated solution of the crude compound is prepared at an elevated temperature, and as the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid.[7] Impurities, being present at lower concentrations, tend to remain in the solution (mother liquor).[7]

Causality in Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[7] Anti-solvent crystallization is another common technique where a second solvent in which the compound is insoluble is added to a solution of the compound, inducing crystallization.[13] For example, recrystallization of amorphous entrectinib from an ethanol/water mixture provides the desired crystal form.[15]

Protocol 4: Cooling Crystallization

Objective: To purify a benzamide-based kinase inhibitor and obtain a specific polymorphic form.

Materials:

  • Crude kinase inhibitor

  • Appropriate crystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)

Methodology:

  • Solvent Screening: Experiment with various solvents to find one that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude compound to the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Trustworthiness Check: The purity of the crystallized material should be confirmed by HPLC. The polymorphic form should be characterized using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Orthogonal Purification Strategies: A Multi-Modal Approach

For complex mixtures or when extremely high purity is required, a single purification technique may not be sufficient. In such cases, an orthogonal approach, combining different methods, is highly effective.[6] For example, an initial purification by flash chromatography can be followed by a final polishing step using RP-HPLC or crystallization.

**dot graph "Orthogonal_Purification_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Crude [label="Crude Product"]; Flash [label="Normal-Phase Flash Chromatography", fillcolor="#FBBC05"]; Intermediate [label="Partially Purified Intermediate"]; RPHPLC [label="Reverse-Phase HPLC", fillcolor="#EA4335"]; Crystallization [label="Crystallization", fillcolor="#34A853"]; API [label="High-Purity API (>99.5%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Crude -> Flash; Flash -> Intermediate; Intermediate -> RPHPLC; RPHPLC -> Crystallization; Crystallization -> API; } } Caption: Orthogonal purification workflow for a benzamide-based kinase inhibitor.

Data Presentation: A Comparative Overview

Purification MethodTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
RP-HPLC >99%60-90%High resolution, applicable to a wide range of polarities.[8]Can be time-consuming and solvent-intensive for large scales.
Normal-Phase Flash Chromatography 90-98%70-95%Fast and cost-effective for intermediate purification.[16]Limited resolution for highly polar compounds.
Chiral Chromatography (SFC) >99% ee70-90%Effective for separating enantiomers.[12]Requires specialized equipment and columns.
Crystallization >99.5%80-95%Provides high purity and control over solid-state form.[7][13]Method development can be challenging; not all compounds crystallize easily.

Conclusion: A Commitment to Purity

The purification of benzamide-based kinase inhibitors is a multifaceted discipline that requires a deep understanding of chemical principles and a systematic approach to method development. The protocols and strategies outlined in this document provide a robust framework for researchers, scientists, and drug development professionals to achieve the high levels of purity necessary for preclinical and clinical success. By embracing a culture of scientific integrity and employing self-validating systems, we can ensure the delivery of safe and effective medicines to patients in need.

References

  • Flick, A. C. (2021). "Synthetic Approaches to the New Drugs Approved during 2019." Journal of Medicinal Chemistry, 64(7), 3604–3657. [Link]

  • Syrris. (n.d.). "Pharmaceutical Crystallization in drug development." Retrieved from [Link]

  • Bio-Works. (n.d.). "Optimizing the buffer conditions for a glycopeptide conjugate API purification." Retrieved from [Link]

  • PubMed. (n.d.). "[Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]." Retrieved from [Link]

  • Google Patents. (n.d.). "WO2016059548A1 - Processes for the preparation of dabrafenib.
  • ChemistryViews. (2021). "Total Synthesis of Entrectinib." Retrieved from [Link]

  • Syrris. (n.d.). "Crystallization in drug development." Retrieved from [Link]

  • SPT Labtech. (n.d.). "Chemical crystallization." Retrieved from [Link]

  • ResearchGate. (n.d.). "Current synthesis vs. proposed synthesis of entrectinib." Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). "Crystallization Process Development & Optimization Services." Retrieved from [Link]

  • Royal Society of Chemistry. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews. [Link]

  • Waters. (n.d.). "Benzamide." Retrieved from [Link]

  • Google Patents. (n.d.). "US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts.
  • International Journal of Pharmaceutical and Clinical Research. (2025). "Impurity Profiling of Some Anti - Cancer Drugs With Special Reference to Lazertinib." Retrieved from [Link]

  • Royal Society of Chemistry. (2022). "Assessing a sustainable manufacturing route to lapatinib." Reaction Chemistry & Engineering. [Link]

  • Waters. (n.d.). "Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases." Retrieved from [Link]

  • Der Pharma Chemica. (2016). "Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation." Retrieved from [Link]

  • New Drug Approvals. (2015). "Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase." Retrieved from [Link]

  • Veeprho. (n.d.). "Dabrafenib Impurities and Related Compound." Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). "API Purification." Retrieved from [Link]

  • Tayana. (n.d.). "Picking the best purification method for your API can be a tricky challenge." Retrieved from [Link]

  • Biotage. (n.d.). "Reversed-Phase Flash Purification." Retrieved from [Link]

  • National Institutes of Health. (n.d.). "An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases." Retrieved from [Link]

  • Neopharm Labs. (n.d.). "Chiral and Achiral Compounds Purification." Retrieved from [Link]

  • Semantic Scholar. (n.d.). "Kinase selectivity profiling by inhibitor affinity chromatography." Retrieved from [Link]

  • IRIS . (n.d.). "Enantioseparation of chiral (benzylsulfinyl)benzamide sulfoxides by capillary electrophoresis using cyclodextrins as chiral selectors." Retrieved from [Link]

  • National Institutes of Health. (n.d.). "Rapid profiling of protein kinase inhibitors by quantitative proteomics." Retrieved from [Link]

  • PubMed. (2013). "Chiral separation of amides using supercritical fluid chromatography." Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." Retrieved from [Link]

  • ZEOCHEM. (n.d.). "Purification of APIs." Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). "Development and Validation of a Stability Indicating HPLC Method for the Determination of Lapatinib and its Related Substances in Bulk and Pharmaceutical Dosage Forms." Retrieved from [Link]

  • PubMed. (n.d.). "Characterization of kinase inhibitors using reverse phase protein arrays." Retrieved from [Link]

  • Taylor & Francis Online. (2006). "Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction." Retrieved from [Link]

  • GeeksforGeeks. (2025). "Applications of Chromatography." Retrieved from [Link]

  • LCGC International. (n.d.). "Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies." Retrieved from [Link]

  • National Institutes of Health. (n.d.). "Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents." Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-amino-N-(1H-indazol-6-yl)benzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Aqueous Solubility of 4-amino-N-(1H-indazol-6-yl)benzamide

Executive Summary

You are encountering solubility issues with This compound (CAS: 1157122-42-3). This is a common challenge with planar, heterocycle-rich scaffolds. This compound combines a benzamide moiety with an indazole core. At physiological pH (7.4), both the aniline amine and the indazole ring are predominantly neutral, resulting in high lipophilicity (LogP ~2.5–3.5) and strong intermolecular


-

stacking interactions that resist aqueous solvation.

This guide provides a validated troubleshooting framework to solubilize this compound for biochemical and cellular assays.

Part 1: The Physicochemical Barrier

Before attempting a protocol, you must understand the "why." The insolubility is not random; it is dictated by the compound's ionization state.

Functional GroupApprox. pKaState at pH 7.4Impact on Solubility
Aniline (-NH₂) ~4.6Neutral (Unprotonated)Negative: Contributes to hydrophobicity.[1]
Indazole (N-H) ~13.8Neutral (Undeprotonated)Negative: Hydrogen bond donor, but weak.[1]
Indazole (N:) ~1.2Neutral (Unprotonated)Negative: No charge to assist solvation.

The Problem: At pH 7.4, the molecule is effectively a "grease ball"—uncharged and planar.[1] It prefers to aggregate with itself (precipitate) rather than interact with water molecules.

Part 2: Standard Solubilization Protocol (In Vitro)

Objective: Prepare a stable assay solution (typically 10 µM – 100 µM) without precipitation.

Step 1: Master Stock Preparation[1]
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: 10 mM or 20 mM.

  • Procedure:

    • Weigh powder in a glass vial (avoid plastic if possible to prevent sticking).

    • Add DMSO.[2]

    • Vortex for 30 seconds.

    • Critical: If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

    • Visual Check: Hold against a light source. The solution must be crystal clear.

Step 2: The "Intermediate Dilution" Method (The Golden Rule)

Never add the 100% DMSO stock directly to the aqueous buffer.[1] This causes a "solvent shock," leading to immediate, microscopic precipitation that ruins IC50 curves.

Workflow:

  • Prepare Intermediate: Dilute the Master Stock 10-fold into pure Ethanol or PEG400 .

    • Example: 10 µL of 10 mM Stock + 90 µL Ethanol = 1 mM Intermediate.

  • Final Dilution: Add the Intermediate dropwise to your vortexing assay buffer.

    • Target: < 1% DMSO final concentration.[2]

SolubilityWorkflow Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Step (1 mM in PEG400 or Ethanol) Stock->Inter 1:10 Dilution (Prevents Shock) Buffer Assay Buffer (PBS/Media, pH 7.4) Stock->Buffer Direct Addition Final Final Assay Solution (Stable, Dispersed) Inter->Final Dropwise Addition while Vortexing Precip PRECIPITATION (Aggregates) Buffer->Precip Solvent Shock

Caption: Figure 1. The Intermediate Dilution Strategy minimizes local supersaturation, preventing the "crashing out" often seen with direct DMSO-to-Buffer additions.

Part 3: Advanced Formulation (High Concentration / In Vivo)

For animal studies or high-concentration cellular assays (>100 µM), simple cosolvents will fail. You must use Complexation .

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins form a "bucket" around the hydrophobic drug, shielding it from water while keeping it in solution.[1]

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve compound in minimal DMSO (e.g., to 50 mg/mL).[1]

    • Add this DMSO concentrate slowly to the 20% HP-β-CD solution under constant stirring.

    • Ratio: Ensure final DMSO is < 5%.[2]

    • Sonication: Sonicate for 20 minutes. The solution should turn from cloudy to clear.

  • Stability: This formulation is often stable for days at 4°C.

Part 4: Technical Support FAQ

Q1: My compound precipitates immediately upon adding to PBS. Why? A: PBS (Phosphate Buffered Saline) has high ionic strength (~150 mM salts). The salt ions compete for water molecules ("salting out" effect), reducing the solvation layer around your hydrophobic compound.[1]

  • Fix: Switch to a low-salt buffer (e.g., 10 mM Tris-HCl or HEPES) for the initial dilution, or use the Intermediate Dilution method described in Part 2.

Q2: Can I acidify the buffer to dissolve it? A: Yes, but with caution. The 4-amino group (aniline) has a pKa of ~4.6.

  • Mechanism: Lowering pH to < 4.0 will protonate the amine (

    
    ), drastically increasing solubility.[1]
    
  • Risk: Most biological assays cannot tolerate pH 4.0. However, you can prepare a 100x stock in 10 mM HCl, then dilute into the final buffer, hoping the low concentration prevents re-precipitation.[1]

Q3: I see "ghost" inhibition or inconsistent IC50 values. Is this solubility related? A: Highly likely. This is the "Colloidal Aggregator" artifact.

  • Diagnosis: The compound forms microscopic colloids that sequester enzymes non-specifically.

  • Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. If the inhibition disappears or the IC50 shifts significantly (e.g., >5-fold), your compound was aggregating, not binding.[1]

Q4: How should I store the DMSO stock? A:

  • Temp: -20°C or -80°C.

  • Container: Amber glass vials (light sensitive) with Teflon-lined caps.

  • Freeze-Thaw: Limit to < 5 cycles. Each freeze-thaw cycle introduces moisture condensation. Water in DMSO drastically reduces the solubility of benzamides, causing "invisible" precipitation inside the stock vial.

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Issue: Visible Precipitate or Variable Data CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate Stock (37°C, 10 min) CheckStock->Sonicate Cloudy/Particles CheckBuffer Check Assay Buffer (Is salt >100mM?) CheckStock->CheckBuffer Clear Sonicate->CheckBuffer AddSurf Add Surfactant (0.01% Tween-80) CheckBuffer->AddSurf Yes (High Salt) UseCD Switch to Cyclodextrin (HP-β-CD) CheckBuffer->UseCD No (Low Salt) AddSurf->UseCD Still Precipitating

Caption: Figure 2. Step-by-step logic for resolving solubility-driven assay failures.

References

  • BenchChem. (2025).[2] How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1157122-42-3, this compound. Retrieved from [1]

  • Solubility of Things. (2025). Solubility of Benzamide Derivatives. Retrieved from

  • EPA CompTox. (2025). Physicochemical Properties of Indazole-Benzamide Analogs. Retrieved from [3]

Sources

Technical Support Center: Troubleshooting N-(indazol-6-yl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-6-AMIDE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Diagnostic Workflow

User Issue: Consistently low yields (<40%) in the amide coupling of 6-aminoindazole with benzoyl derivatives. Root Cause Analysis: The synthesis of N-(indazol-6-yl)benzamide presents a "perfect storm" of three competing factors:

  • Regioselectivity: The indazole ring nitrogen (N1) is acidic (

    
    ) and nucleophilic, competing with the exocyclic amine at position 6.
    
  • Deactivated Nucleophile: The 6-amino group is electron-deficient due to the electron-withdrawing nature of the pyrazole ring, making it sluggish toward standard coupling agents (e.g., EDC/HOBt).[2]

  • Aggregative Solubility: The product often possesses poor solubility in both organic and aqueous phases, leading to significant losses during filtration or extraction.

Diagnostic Flowchart: Where are you losing material?

Use this decision tree to pinpoint the failure mode before altering conditions.

DiagnosticWorkflow Start START: Low Yield Observed CheckLCMS Analyze Crude Reaction Mix (LCMS/TLC before workup) Start->CheckLCMS Conversion Is Starting Material (SM) consumed? CheckLCMS->Conversion LowConv LOW CONVERSION (SM remains) Conversion->LowConv No HighConv HIGH CONVERSION (SM gone) Conversion->HighConv Yes CheckByprod Are there major impurity peaks? LowConv->CheckByprod WorkupIssue ISSUE: Isolation Loss (Product lost in mother liquor or filter cake) HighConv->WorkupIssue Yield drops after extraction/filtration RegioIssue ISSUE: Regioselectivity (N1-acylation observed) CheckByprod->RegioIssue Yes (M+Benzoyl peak) Deactivated ISSUE: Poor Nucleophilicity (Coupling agent hydrolysis) CheckByprod->Deactivated No (Only SM + Acid)

Figure 1: Diagnostic logic for isolating the cause of yield loss in aminoindazole couplings.

Technical Deep Dive & Solutions

Issue 1: The "Wrong" Nitrogen (Regioselectivity)

The Science: Indazoles exist in a tautomeric equilibrium. Without a protecting group on N1, the ring nitrogen can be acylated, especially if strong bases (NaH, KOH) or excess base are used.[3] While N-acyl indazoles are generally labile and can be hydrolyzed back, they consume reagents and complicate purification.[2][3]

The Fix:

  • Strategy A (Protecting Group): Pre-protect N1 with THP (tetrahydropyranyl), Boc, or SEM.[3] This is the most robust method for scale-up.[1][2]

  • Strategy B (Transient Protection): Use TMSCl (Trimethylsilyl chloride) .[3] Treat the 6-aminoindazole with 2 equivalents of TMSCl/Pyridine to silylate the N1 (and temporarily the amine), then add the acid chloride. The N1-Si bond is stable enough to block acylation but falls off during aqueous workup.[1][2]

  • Strategy C (Base Control): Avoid strong inorganic bases. Use weak organic bases like Pyridine or 2,6-Lutidine which are sufficient to sponge up HCl but insufficient to deprotonate the Indazole-NH.[1][2]

Issue 2: The "Lazy" Amine (Nucleophilicity)

The Science: The amino group at position 6 is conjugated to the electron-poor pyrazole ring. Standard peptide coupling reagents (EDC, carbodiimides) often generate an active ester that hydrolyzes faster than the deactivated aniline can attack it.

The Fix: Switch to high-energy electrophiles.

  • Recommendation: Convert the benzoic acid to the Acid Chloride (using SOCl₂ or Oxalyl Chloride) or use HATU (which generates a more reactive At-ester).[2]

  • Critical Additive: If using Acid Chlorides, add DMAP (10 mol%) as a nucleophilic catalyst.[3] It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish aniline.

Issue 3: Solubility & Aggregation

The Science: N-(indazol-6-yl)benzamides are flat, rigid molecules that stack efficiently (pi-stacking), leading to poor solubility in DCM, EtOAc, and even MeOH.[1][2][3] If you filter the reaction mixture to remove "salts," you are likely throwing away your product.

The Fix:

  • Reaction Solvent: Use polar aprotic solvents: DMF, DMAc, or NMP .[3]

  • Workup: Do NOT extract. Instead, pour the reaction mixture into excess water/ice. The product will precipitate.[4] Filter the solid, but wash the filter cake thoroughly with water and Et₂O to remove trapped impurities.

Optimized Protocols

Protocol A: The "Heavy Duty" Method (Acid Chloride)

Best for: Scale-up, unreactive substrates, and avoiding expensive coupling agents.[2][3]

Reagents:

  • 6-Aminoindazole (1.0 equiv)[1][2][3]

  • Benzoyl Chloride derivative (1.1 equiv)[2][3]

  • Pyridine (solvent & base) OR THF + Triethylamine (3.0 equiv)[2][3]

  • DMAP (0.1 equiv) - Crucial catalyst[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 6-aminoindazole in anhydrous THF (or Pyridine). If solubility is poor, add minimal DMF.

  • Activation: Cool to 0°C. Add the base (Et₃N or Pyridine).

  • Addition: Add Benzoyl Chloride dropwise.

  • Catalysis: Add DMAP solid.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Check TLC/LCMS.[5] If N1-acylation (bis-acylation) is observed, add 1M NaOH in MeOH later to selectively cleave the labile N1-amide.[1][2][3]

  • Workup (Precipitation): Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

  • Isolation: Filter the precipitate. Wash with

    
     (x3) and 
    
    
    
    (x2).[3] Dry under vacuum.[4]
Protocol B: The "High Precision" Method (HATU)

Best for: Small scale (mg), acid-sensitive substrates, or library synthesis.[2][3]

Reagents:

  • Benzoic Acid derivative (1.0 equiv)[2][3]

  • HATU (1.2 equiv)[2][3]

  • DIPEA (Hunig’s Base) (3.0 equiv)[2][3]

  • 6-Aminoindazole (1.0 equiv)[1][2][3]

  • DMF (Anhydrous)[2][3]

Step-by-Step:

  • Pre-activation: Dissolve the Benzoic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 5 minutes (Solution turns yellow).

  • Coupling: Add the 6-Aminoindazole followed by the remaining 2.0 equiv of DIPEA.

  • Reaction: Stir at 40°C–50°C for 4–16 hours. Note: Mild heating helps overcome the low nucleophilicity.

  • Workup: Dilute with EtOAc. Wash with sat.

    
    , water, and brine.[3]
    
    • Troubleshooting: If product crashes out during extraction, skip the sep funnel. Pour into water, filter the solid, and wash with water/MeOH (9:1).

Data Comparison: Coupling Agents

Coupling ReagentTypical YieldProsCons
EDC / HOBt 15–30%Mild, cheapToo slow for deactivated 6-aminoindazole; high hydrolysis rate.[1][2][3]
Acid Chloride / Py 75–90% Fast, high conversionRequires acid chloride prep; potential N1-acylation side product.[1][2][3]
HATU / DIPEA 60–85% High reactivity, cleanExpensive; difficult to remove byproducts if product is not solid.
T3P (Propylphosphonic anhydride) 50–70%Low epimerization, easy workupRequires high temp; often slower than HATU.[3]

Frequently Asked Questions (FAQ)

Q: I see a spot with M+Benzoyl+Benzoyl mass. What is it? A: This is the bis-acylated byproduct (N1-acyl + N-exocyclic-acyl).[1][2]

  • Fix: Do not discard! Treat the crude mixture with LiOH/THF/Water or K₂CO₃/MeOH at RT for 30 mins. The N1-acyl group is chemically labile (like an anhydride) and will hydrolyze off selectively, leaving the desired amide intact.

Q: My product is stuck on the baseline of the TLC/LCMS column. A: Indazole amides are very polar and can H-bond to silica.

  • Fix: Use a more polar eluent for TLC: 10% MeOH in DCM with 1% NH₄OH (or Et₃N). The ammonia deactivates the silica protons, preventing tailing.

Q: Can I protect the indazole nitrogen first? A: Yes. The THP (Tetrahydropyranyl) group is excellent.

  • React 6-nitroindazole with DHP/PTSA to protect N1.[1][2]

  • Reduce nitro to amine (

    
    ).[1][2]
    
  • Perform amide coupling (Yields typically >90%).

  • Deprotect with HCl/MeOH. Reference: This route is standard for Axitinib intermediates.[1]

References

  • Indazole Scaffold Synthesis & Functionalization

    • Vertex AI Search Result 1.1: "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives..." (Methodology for indazole amide coupling).

  • Regioselectivity in Indazoles

    • Vertex AI Search Result 1.21: "Regioselective N-alkylation of the 1H-indazole scaffold..." (Mechanistic insight into N1 vs N2 reactivity).

  • General Amide Coupling Troubleshooting

    • Vertex AI Search Result 1.11: Fisher Scientific Amide Synthesis Guide (Schotten-Baumann vs Carbodiimide protocols).[1][2][3] [2][3]

  • Axitinib Intermediate Synthesis (Homologous Chemistry)

    • Vertex AI Search Result 1.5: Benchchem Protocol for 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide. [2][3]

Sources

Technical Support Center: Optimizing HPLC Separation of Amino-Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of amino-indazole regioisomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in separating these structurally similar compounds. The separation of regioisomers is a critical task in pharmaceutical development, as their biological activities and toxicological profiles can vary significantly. This resource synthesizes field-proven insights and fundamental chromatographic principles to empower you to develop robust and reliable HPLC methods.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the primary challenge in separating amino-indazole regioisomers?

    • Which HPLC mode is most suitable for separating amino-indazole regioisomers?

    • How does mobile phase pH affect the separation of basic amino-indazole regioisomers?

    • Why am I observing poor peak shape (tailing) for my amino-indazole peaks?

    • Can temperature be used to improve the resolution of co-eluting regioisomers?

  • Troubleshooting Guides

    • Issue: Complete Co-elution of Regioisomers

    • Issue: Poor Resolution and Peak Tailing

    • Issue: Inconsistent Retention Times

  • Experimental Protocols

    • Protocol 1: Systematic Method Development for Amino-Indazole Regioisomers

    • Protocol 2: Optimizing Mobile Phase pH for Enhanced Selectivity

Frequently Asked Questions (FAQs)

What is the primary challenge in separating amino-indazole regioisomers?

The primary challenge lies in their subtle structural differences. Regioisomers possess the same molecular formula and functional groups but differ in the spatial arrangement of these groups on the indazole scaffold.[1] This results in very similar physicochemical properties, such as polarity and pKa, making them difficult to resolve using standard reversed-phase HPLC methods that primarily separate based on hydrophobicity.

Which HPLC mode is most suitable for separating amino-indazole regioisomers?

While reversed-phase (RP-HPLC) is the most common starting point, achieving adequate separation of polar, basic compounds like amino-indazoles can be challenging.[2] Here's a breakdown of suitable modes:

  • Reversed-Phase HPLC (RP-HPLC): This is often the first choice due to its versatility.[3] Success with RP-HPLC for amino-indazole regioisomers heavily relies on meticulous optimization of mobile phase pH, organic modifier, and stationary phase chemistry.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar and hydrophilic compounds that show little or no retention in RP-HPLC.[2][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent.[7]

How does mobile phase pH affect the separation of basic amino-indazole regioisomers?

Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like amino-indazoles.[8][9][10][11] The amino group on the indazole ring is basic and will be protonated at acidic pH.

  • At low pH (pH 2-4): The amino group is protonated (positively charged), making the molecule more polar and thus less retained on a C18 column. This can lead to faster elution. Starting method development in this pH range often minimizes peak tailing by suppressing the interaction between the basic analytes and residual silanols on the stationary phase.[4]

  • At mid-range pH (approaching the pKa): As the pH of the mobile phase nears the pKa of the amino group, the compound will exist as a mixture of ionized and non-ionized forms, which can lead to poor peak shape and band broadening.[8][12] It is generally advisable to work at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa for consistent results.[4][10]

  • At high pH (pH > 8): The amino group is in its neutral, un-ionized form, making the molecule more hydrophobic and thus more retained on a C18 column. This can significantly increase retention time and potentially improve selectivity between regioisomers.[9] However, it is crucial to use a pH-stable column to prevent degradation of the stationary phase.[8][11]

Why am I observing poor peak shape (tailing) for my amino-indazole peaks?

Peak tailing for basic compounds like amino-indazoles in RP-HPLC is a common issue, often caused by secondary interactions with the stationary phase.[12][13][14][15]

  • Silanol Interactions: Residual silanol groups on the surface of silica-based stationary phases can be deprotonated and negatively charged, leading to strong ionic interactions with protonated basic analytes. This secondary retention mechanism causes peak tailing.[12][13][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15]

To mitigate peak tailing:

  • Use a low pH mobile phase: This keeps the silanol groups protonated and reduces their interaction with the basic analytes.[4]

  • Employ end-capped columns: These columns have fewer accessible silanol groups.[12]

  • Add a competing base: A small amount of an amine additive like triethylamine (TEA) can be added to the mobile phase to compete with the analytes for interaction with the silanol groups.

  • Use a mobile phase buffer: Buffers help to maintain a constant pH and can improve peak shape.[12][14]

Can temperature be used to improve the resolution of co-eluting regioisomers?

Yes, column temperature is a powerful tool for optimizing selectivity, especially for structurally similar compounds.[16][17] Changing the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, potentially leading to changes in elution order and improved resolution.[18][19]

  • Increased Temperature: Generally, increasing the temperature decreases retention times and can improve peak efficiency by reducing mobile phase viscosity.[16]

  • Decreased Temperature: In some cases, reducing the temperature can enhance the separation of isomers.[17]

It is important to systematically evaluate a range of temperatures during method development to determine the optimal condition for your specific regioisomers.[20]

Troubleshooting Guides

Issue: Complete Co-elution of Regioisomers

When regioisomers completely co-elute, the primary goal is to introduce different interaction mechanisms to enhance selectivity.

Troubleshooting Workflow

Caption: Troubleshooting workflow for co-eluting regioisomers.

Issue: Poor Resolution and Peak Tailing

This is a common problem for basic analytes like amino-indazoles. The strategy is to minimize undesirable secondary interactions while optimizing the primary separation mechanism.

Troubleshooting Steps:

  • Confirm System Suitability: Ensure the HPLC system is performing correctly by running a standard mixture. Check for extra-column band broadening.[21]

  • Evaluate Mobile Phase pH: As discussed in the FAQs, pH is critical. If you are operating near the pKa of your analytes, shift the pH to be at least 1.5-2 units away.[4][10]

  • Assess Stationary Phase:

    • Column Age and Contamination: A contaminated or old column can exhibit poor peak shape. Try flushing the column or replacing it. Using a guard column can extend the life of your analytical column.[13][21]

    • Column Chemistry: If using a standard C18 column, consider switching to one with a higher degree of end-capping or a different chemistry altogether, such as an embedded polar group (EPG) phase.[12][22]

  • Mobile Phase Additives:

    • Buffers: Incorporate a buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM to maintain a stable pH and improve peak symmetry.[12][23]

    • Competing Base: For persistent tailing at low pH, adding a small amount (0.05-0.1%) of triethylamine (TEA) can help saturate the active silanol sites.

Issue: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your analytical method.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Mobile Phase Preparation Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve reproducibility.[15]
Inadequate Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. This is especially important for gradient methods and HILIC.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[16][19]
Pump Performance Issues Check for leaks, bubbles in the solvent lines, and proper functioning of the pump seals and check valves.[15]
pH Drift of Mobile Phase Unbuffered or poorly buffered mobile phases can change pH over time, especially with exposure to air (CO2 absorption).

Experimental Protocols

Protocol 1: Systematic Method Development for Amino-Indazole Regioisomers

This protocol outlines a systematic approach to developing a separation method from scratch.

Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Analyte Characterization (pKa, logP) B 2. Select HPLC Mode (RP-HPLC vs. HILIC) A->B C 3. Column Selection (e.g., C18, Phenyl, PFP) B->C D 4. Initial Gradient Run (e.g., 5-95% Acetonitrile) C->D E 5. pH Screening (e.g., pH 3, 7, 10) D->E Analyze results F 6. Organic Modifier Selection (Acetonitrile vs. Methanol) E->F G 7. Temperature Optimization (e.g., 25°C, 40°C, 55°C) F->G H 8. Fine-tune Gradient/Isocratic Conditions G->H I 9. Robustness Testing (Vary pH, Temp, %Organic) H->I Finalize parameters J 10. Final Method I->J

Caption: Systematic workflow for HPLC method development.

Step-by-Step Procedure:

  • Analyte Characterization: If possible, determine the pKa and logP of your amino-indazole regioisomers. This will inform your initial choices for mobile phase pH and HPLC mode.

  • Select HPLC Mode: For moderately polar amino-indazoles, start with RP-HPLC. For very polar isomers, consider HILIC.[2][5]

  • Column Selection:

    • RP-HPLC: Begin with a modern, high-purity silica C18 column. If separation is challenging, screen columns with different selectivities like Phenyl-Hexyl or PFP.[22]

    • HILIC: Amide or bare silica columns are good starting points.[5]

  • Initial Gradient Run: Perform a fast scouting gradient (e.g., 5% to 95% acetonitrile in 10 minutes) to determine the approximate elution conditions.[24]

  • pH Screening: Using the information from the scouting gradient, perform runs at different pH values (e.g., pH 3.0, 7.0, and 10.0, using appropriate buffers and a pH-stable column).[4]

  • Organic Modifier Selection: Compare the selectivity of acetonitrile and methanol as the organic modifier. They offer different selectivities due to their differing abilities to engage in hydrogen bonding and dipole-dipole interactions.

  • Temperature Optimization: Evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, and 55°C) to assess the impact on resolution.[16][20]

  • Fine-tune Conditions: Based on the best combination of column, pH, organic modifier, and temperature, optimize the gradient slope or convert to an isocratic method for improved simplicity and throughput.[24]

  • Robustness Testing: Once the final method is established, assess its robustness by making small, deliberate changes to the method parameters (e.g., pH ± 0.2 units, temperature ± 2°C) to ensure it remains reliable.

Protocol 2: Optimizing Mobile Phase pH for Enhanced Selectivity

This protocol focuses on the critical step of pH optimization for separating ionizable amino-indazole regioisomers.

Materials:

  • HPLC system with a column oven and UV detector

  • pH-stable reversed-phase column (e.g., a hybrid or polymer-based C18)

  • Mobile phase A: Water

  • Mobile phase B: Acetonitrile or Methanol

  • pH adjustment reagents: Formic acid, ammonium hydroxide, ammonium acetate

Procedure:

  • Prepare Buffered Mobile Phases: Prepare three different aqueous mobile phase components (Aqueous A, B, and C) buffered at distinct pH values. For example:

    • Aqueous A (pH 3.0): Water with 0.1% formic acid.

    • Aqueous B (pH 7.0): 10 mM ammonium acetate in water, pH adjusted to 7.0.

    • Aqueous C (pH 10.0): 10 mM ammonium acetate in water, pH adjusted to 10.0 with ammonium hydroxide.

  • Perform Gradient Runs: For each buffered aqueous phase, perform an identical gradient run (e.g., 10-70% organic solvent over 15 minutes).

  • Analyze Chromatograms:

    • Compare the retention times of the regioisomers at each pH.

    • Evaluate the selectivity (peak spacing) and resolution between the isomers.

    • Assess the peak shape (tailing factor) at each pH.

  • Select Optimal pH Range: Identify the pH that provides the best balance of resolution and peak shape.

  • Fine-Tune: If necessary, prepare additional mobile phases with intermediate pH values around the most promising condition to further optimize the separation.

Data Interpretation Table:

pHRetention Time (Isomer 1)Retention Time (Isomer 2)Selectivity (α)Resolution (Rs)Peak Tailing (Isomer 1)Peak Tailing (Isomer 2)
3.0 5.2 min5.5 min1.061.81.11.2
7.0 8.1 min8.2 min1.010.81.51.6
10.0 12.5 min13.5 min1.082.51.01.1

This is example data to illustrate the expected trends.

References

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [URL: https://www.moravek.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [URL: https://www.knauer.net/en/search?
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific Inc. [URL: https://www.thermofisher.
  • Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. [URL: https://veeprho.
  • Control pH During Method Development for Better Chromatography. Agilent Technologies, Inc. [URL: https://www.agilent.com/cs/library/primers/public/5991-0122EN.pdf]
  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc. [URL: https://www.chromtech.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/troubleshooting-peak-shape-problems-in-hplc.html]
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing SL. [URL: https://www.longdom.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [URL: https://link.springer.com/article/10.1007/s00216-011-5225-9]
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson, Inc. [URL: https://gilson.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. International Labmate Ltd. [URL: https://www.labmate-online.
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2007/6/879.pdf]
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar-Institute. [URL: https://www.molnar-institute.com/images/essential_guide_4_lc_method_development.pdf]
  • The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. ResearchGate. [URL: https://www.researchgate.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [URL: https://www.chromtech.
  • Hydrophilic interaction chromatography – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10826076.2021.1969963]
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [URL: https://www.separations.us.tosohbioscience.com/resources/posters-and-presentations/alternate-selectivity-for-polar-compounds-in-hilic]
  • Temperature selectivity in reversed-phase high performance liquid chromatography. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002196730085440X]
  • HPLC Troubleshooting Guide. Dr. Stavros Kromidas. [URL: https://www.kromidas.de/trouble/guide.php]
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [URL: https://www.youtube.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [URL: https://www.chromatographyonline.com/view/lc-troubleshooting-essentials-a-guide-to-common-problems-and-solutions-for-peak-tailing-ghost-peaks-and-pressure-spikes]
  • Navigating the Maze: A Comparative Guide to Separating Positional and Geometrical Isomers in Reverse-Phase Chromatography. BenchChem. [URL: https://www.benchchem.
  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02251]
  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters Corporation. [URL: https://www.waters.com/webassets/cms/library/docs/720001037en.pdf]
  • The Role of Temperature and Column Thermostatting in Liquid Chromatography. Thermo Fisher Scientific Inc. [URL: https://assets.thermofisher.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/157]
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18246944/]
  • Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac990867a]
  • How to separate isomers by Normal phase HPLC? ResearchGate. [URL: https://www.researchgate.
  • Separation of 5-Aminoindazole on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-5-aminoindazole-on-newcrom-r1-hplc-column/]
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [URL: https://www.phenomenex.
  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [URL: https://www.researchgate.net/post/Why_the_addition_of_additives_in_the_mobile_phase_is_recommended_in_HPLC-analysis]
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International. [URL: https://www.chromatographyonline.com/view/avoiding-reversed-phase-chromatography-problems-through-informed-method-development-practices-cho-0]
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [URL: https://www.mdpi.com/1420-3049/25/3/688]
  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [URL: https://www.reddit.
  • HPLC solvents and mobile phase additives. Swansea University. [URL: https://www.swansea.ac.uk/media/HPLC%20solvents%20and%20mobile%20phase%20additives.pdf]
  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [URL: https://www.researchgate.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing SL. [URL: https://www.longdom.

Sources

Technical Support Center: Overcoming Poor Membrane Permeability of Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzamide inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor membrane permeability. By understanding the underlying principles and employing the right experimental approaches, you can enhance the cellular uptake and efficacy of your benzamide-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are benzamide inhibitors and what are their primary cellular targets?

A1: Benzamide inhibitors are a versatile class of small molecules that feature a benzamide scaffold. This structure is a key component in a variety of therapeutic agents.[1] They are known to interact with a range of biological targets. Prominent examples include:

  • Poly(ADP-ribose) polymerase (PARP): PARP inhibitors are a class of anticancer drugs that work by competing with nicotinamide (NAD+) for the catalytically active site of PARP molecules.[2] Many benzamides have been identified that inhibit PARP activity by competing with NAD+.[2]

  • Histone Deacetylases (HDACs): Certain benzamide derivatives act as inhibitors of histone deacetylases, which are enzymes that play a critical role in the epigenetic regulation of gene expression.[1] The benzamide group can chelate with the zinc ion in the active site of HDACs.[3]

  • Dopamine Receptors: A number of hydroxy-substituted benzamides function as antagonists at dopamine D2-like receptors (D2, D3, and D4), forming the basis for their use as antipsychotic and antiemetic agents.[4]

  • Other Enzymes: Benzamide derivatives have also been shown to inhibit other enzymes such as acetylcholinesterase (AChE) and 12-lipoxygenase (12-LOX).[4]

Q2: Why do many benzamide inhibitors exhibit poor membrane permeability?

A2: The permeability of a drug molecule across a cell membrane is governed by a delicate balance of its physicochemical properties.[5][6][7] Benzamide inhibitors can face permeability challenges due to:

  • High Polarity: The presence of hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen) can increase a molecule's polarity, making it less favorable to partition into the hydrophobic lipid bilayer of the cell membrane.[5][8]

  • Molecular Weight and Size: While not always a strict rule, larger molecules (generally over 500 Da) can have more difficulty passively diffusing across the membrane.[6][9]

  • Ionization State: The charge of a molecule, determined by its pKa and the surrounding pH, significantly impacts its ability to cross membranes.[5][10] Ionized molecules are generally less permeable than their neutral counterparts.[10]

Q3: What are the key physicochemical properties I should aim for to improve permeability?

A3: To enhance passive diffusion across cell membranes, consider the following guidelines, often referred to as Lipinski's "Rule of 5":[9]

PropertyRecommended ValueRationale
Molecular Weight < 500 DaSmaller molecules generally diffuse more easily across membranes.[6][9]
LogP (Lipophilicity) < 5A measure of a compound's solubility in a nonpolar solvent versus a polar one. A balanced lipophilicity is crucial for both membrane partitioning and aqueous solubility.[5][9]
Hydrogen Bond Donors < 5Reducing the number of hydrogen bond donors decreases polarity and improves membrane permeability.[8][9]
Hydrogen Bond Acceptors < 10A lower number of hydrogen bond acceptors is generally favorable for passive diffusion.[9]

Q4: What are the initial steps to assess the membrane permeability of my benzamide inhibitor?

A4: A tiered approach is often most effective. Start with in silico predictions and then move to in vitro assays.

  • In Silico Prediction: Use computational tools to predict properties like LogP, topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[11][12] It's a good first-line experimental screen.[11]

  • Cell-Based Assays (Caco-2 or MDCK): These assays use monolayers of cells (like human colorectal adenocarcinoma cells, Caco-2) to model the intestinal barrier.[9][13] They can provide more comprehensive information, including the impact of active transport and efflux pumps.[11][13]

Troubleshooting Guide: Enhancing Benzamide Inhibitor Permeability

This section provides a structured approach to troubleshooting and improving the membrane permeability of your benzamide inhibitors.

Issue 1: My Benzamide Inhibitor Shows High Potency in Biochemical Assays but Low Efficacy in Cell-Based Assays.

This is a classic indicator of poor membrane permeability. The inhibitor can effectively interact with its target protein in a cell-free environment, but it cannot reach its intracellular target in a sufficient concentration.

Caption: Workflow for diagnosing poor membrane permeability.

Strategy 1: Structural Modification to Reduce Polarity

The goal is to decrease the number of hydrogen bond donors and/or increase lipophilicity without compromising target binding.

  • N-Methylation: Replacing a hydrogen atom on an amide nitrogen with a methyl group can reduce hydrogen bond donating capacity and increase lipophilicity.[8]

  • Bioisosteric Replacement: Substitute polar functional groups with less polar groups that have similar steric and electronic properties. For example, replacing a carboxylic acid with an ester.

  • Intramolecular Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond, effectively "hiding" polar groups and reducing their interaction with water.[8]

Strategy 2: The Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[14][15][16] This is a powerful strategy to transiently mask polar functional groups.[14][17]

  • Mechanism: A common approach is to attach a lipophilic moiety to a polar functional group of the benzamide inhibitor via a cleavable linker.[14][16] Once the prodrug crosses the cell membrane, cellular enzymes (e.g., esterases) cleave the linker, releasing the active inhibitor.[14]

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Lipophilic Prodrug Prodrug->Membrane ActiveDrug Active Benzamide Inhibitor Membrane->ActiveDrug Passive Diffusion Enzymes Cellular Enzymes ActiveDrug->Enzymes Metabolic Cleavage

Caption: Prodrug strategy for enhanced membrane permeability.

Strategy 3: Formulation-Based Approaches

These strategies aim to improve the solubility and permeability of the drug without chemically modifying it.[18][19]

  • Lipid-Based Formulations: Encapsulating the benzamide inhibitor in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can facilitate its transport across the cell membrane.[19][20]

  • Nanoparticle Delivery: Polymeric nanoparticles can encapsulate the inhibitor, protecting it from degradation and enhancing its uptake by cells.[21][22][23]

Issue 2: My Benzamide Inhibitor Shows Good Passive Permeability in PAMPA but Poor Accumulation in Caco-2 Assays.

This discrepancy often points towards active efflux, where cellular transporters actively pump the compound out of the cell, preventing it from reaching its target.

Strategy 1: Co-dosing with an Efflux Pump Inhibitor

  • Protocol: Perform the Caco-2 assay with and without a known inhibitor of common efflux pumps (e.g., P-glycoprotein). If the intracellular accumulation of your benzamide inhibitor increases in the presence of the efflux pump inhibitor, it confirms that your compound is a substrate for that transporter.

Strategy 2: Structural Modifications to Evade Efflux

  • Approach: The structural requirements for efflux pump recognition can be complex. Minor modifications to the benzamide inhibitor's structure, such as altering its charge, shape, or lipophilicity, can sometimes prevent its recognition by efflux transporters. This often requires an iterative process of synthesis and testing.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a benzamide inhibitor.

Materials:

  • PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)

  • Donor and acceptor buffers (pH 7.4)

  • Benzamide inhibitor stock solution

  • Plate reader

Procedure:

  • Prepare the acceptor plate by adding buffer to each well.

  • Prepare the donor plate by adding the benzamide inhibitor solution to the donor wells.

  • Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the solutions.

  • Incubate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, separate the plates and measure the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the permeability of a benzamide inhibitor across a cell monolayer, accounting for both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Benzamide inhibitor stock solution

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with transport buffer.

  • Add the benzamide inhibitor solution to the apical (donor) side of the Transwell insert.

  • At various time points, collect samples from the basolateral (acceptor) side.

  • Analyze the concentration of the inhibitor in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

References

  • Bhatia, S. (2016).
  • (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • BenchChem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.
  • (n.d.). Physicochemical properties of drugs and membrane permeability. Request PDF.
  • (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • (2025). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed.
  • (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. PMC.
  • (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
  • (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
  • (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • (2002). Physicochemical properties of drugs and membrane permeability : review article. Semantic Scholar.
  • (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI.
  • (n.d.). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.
  • (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • (2025).
  • (2020).
  • (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry.
  • (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • (2026). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today.
  • (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • (2025). What are the physicochemical properties affecting drug distribution?.
  • (2021).
  • (n.d.).
  • (2025). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC.
  • (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Pharma Excipients.
  • (n.d.). increase membrane permeability by prodrug design. Slideshare.
  • (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
  • (2024).
  • (n.d.). Parallel artificial membrane permeability assay (PAMPA)
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Unraveling the Benzamide Scaffold: A Technical Guide to its Biological Mechanisms of Action. BenchChem.
  • (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Structural requirements for potent PARP inhibition. The benzamide....
  • (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
  • (2025). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Request PDF.
  • (n.d.). Predicting and improving the membrane permeability of peptidic small molecules.
  • (2024).
  • (n.d.). Benzolamide is not a membrane-impermeant carbonic anhydrase inhibitor. PubMed.
  • (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC.
  • (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
  • (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • (2024).
  • (2025). Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions.
  • (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. MDPI.
  • (n.d.).
  • (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed.
  • (n.d.). Nanoengineered drug delivery systems for enhancing antibiotic therapy. PubMed.
  • (2022). Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. Frontiers.

Sources

Technical Support Center: Minimizing Off-Target Effects of Indazole-Benzamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for scientists and drug development professionals working with indazole-benzamide-based kinase inhibitors. This guide is designed to provide in-depth, actionable insights into identifying, understanding, and mitigating off-target kinase effects, a critical step in the development of safe and effective therapeutics.

The indazole and benzamide moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to inhibitor promiscuity.[3] This guide offers a structured approach to troubleshooting unexpected experimental outcomes and systematically improving the selectivity profile of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with the selectivity of indazole-benzamide compounds.

Q1: My indazole-benzamide compound, designed to inhibit Kinase X, is showing an unexpected cellular phenotype (e.g., lower-than-expected toxicity, paradoxical pathway activation). What is the most likely cause?

A1: While several factors could be at play (e.g., poor cell permeability, compound degradation), a primary suspect is an off-target effect. The compound may be inhibiting other kinases that counteract the intended effect or activate compensatory signaling pathways.[4] For example, BRAF inhibitors like vemurafenib can paradoxically activate the MAPK pathway in BRAF wild-type cells by interacting with other RAF isoforms.[5][6] The first step is to confirm on-target engagement in your cellular system and then systematically profile for off-target interactions.

Q2: What is the most direct method to identify which other kinases my compound is binding to?

A2: The most comprehensive approach is a broad, cell-free biochemical kinase panel.[7] Services like Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's kinase profiling services screen your compound against hundreds of human kinases (up to 450+) and report the binding affinity or percent inhibition at a fixed concentration.[1][8] This provides a quantitative map of your compound's kinome-wide interactions and is the gold standard for initial selectivity assessment.

Q3: My biochemical screen identified several off-targets. How do I know which ones are relevant in a live-cell context?

A3: This is a critical question, as biochemical activity doesn't always translate to the cellular environment due to factors like cell permeability and intracellular ATP concentrations.[9] To validate off-targets in intact cells, you should employ a target engagement assay. The two leading methods are:

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein becomes more thermally stable when bound to a ligand.[10][11] By heating cells treated with your compound across a temperature gradient, you can determine which proteins are stabilized, thus confirming intracellular binding.[12][13]

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[14][15] It provides a quantitative measure of intracellular affinity and is highly amenable to high-throughput screening.[16][17]

Q4: Are there any computational tools that can predict potential off-targets before I run expensive screens?

A4: Yes, computational approaches are excellent for hypothesis generation and prioritizing experiments.[18][19] These tools use machine learning and structural bioinformatics to predict a compound's kinase targets based on its chemical structure and known kinase-inhibitor interaction data.[20][21]

  • KinasePred: A machine learning tool that predicts the kinase activity of small molecules.[20][22]

  • SwissTargetPrediction: A web server that predicts the most probable protein targets of a small molecule.

  • 3D-KINEssence: A pipeline that uses 3D convolutional neural networks based on kinase structures to predict inhibitor targets.[21]

Part 2: Troubleshooting Guides & Experimental Workflows

This section provides systematic approaches to common experimental challenges, integrating the "why" with the "how-to" for robust problem-solving.

Scenario 1: Discrepancy Between Biochemical Potency (IC₅₀) and Cellular Efficacy (EC₅₀)

Observation: Your indazole-benzamide compound is highly potent in a biochemical assay (e.g., low nanomolar IC₅₀) but shows significantly weaker activity in a cellular assay (e.g., micromolar EC₅₀).

Troubleshooting Workflow

G A Observation: Biochemical IC₅₀ << Cellular EC₅₀ B Step 1: Verify Compound Integrity & Permeability - Check solubility in media - Perform PAMPA or Caco-2 assay A->B C Step 2: Quantify Intracellular Target Engagement - Run CETSA or NanoBRET assay - Is the compound binding the target in cells? B->C F Conclusion: Low Permeability or Efflux B->F Compound is not cell-permeable D Step 3: Analyze Cellular Environment - High intracellular ATP concentration? - Active efflux by transporters (e.g., P-gp)? C->D YES E Step 4: Investigate Off-Target Effects - Do off-targets activate compensatory pathways? D->E G Conclusion: On-Target, but Pathway is Buffered D->G Pathway is robust H Conclusion: Off-Target Interference E->H Compensatory pathway activated

Caption: Workflow for troubleshooting potency discrepancies.

Causality and Actionable Steps:
  • Verify Permeability: An indazole-benzamide core is relatively rigid and may have poor physicochemical properties. First, ensure the compound is soluble in your cell culture media. Then, perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a quick, cell-free assessment of passive diffusion.

  • Confirm Target Engagement: A potent biochemical inhibitor that cannot reach its target in a cell is functionally useless. Run a CETSA or NanoBRET assay to confirm that your compound is binding to its intended kinase inside the cell.[10][14] A weak target engagement signal, despite high biochemical potency, points directly to permeability or efflux issues.

  • Consider the ATP Environment: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at low, fixed ATP concentrations, whereas healthy cells have high (millimolar) ATP levels.[9] This intracellular competition can dramatically reduce the apparent potency of an inhibitor. This is a common reason for a potency shift.

  • Investigate Compensatory Pathways: If target engagement is confirmed, the cell itself may be fighting back. Inhibition of a key kinase can trigger feedback loops or activation of parallel survival pathways. For instance, inhibiting BRAF can lead to the activation of receptor tyrosine kinases (RTKs) like PDGFRβ, which can sustain pro-survival signaling.[5] A broad phosphoproteomics screen can help identify such activated pathways.

Scenario 2: Improving the Selectivity Profile of a Promiscuous Compound

Observation: Kinome profiling reveals your lead compound hits the intended target but also inhibits several other kinases with similar potency, including some known to cause toxicity (e.g., GSK-3, CDKs).[1]

Strategy for Rational Selectivity Enhancement

G cluster_0 Characterization cluster_1 Rational Design & Synthesis cluster_2 Validation A Promiscuous Lead Compound B Broad Kinome Profiling (e.g., KINOMEscan) A->B C Structural Analysis - Co-crystalize with target & off-target - Homology modeling B->C D Identify Selectivity Pockets - Gatekeeper residue size - Solvent-front region C->D E Synthesize Analogs - Modify indazole/benzamide substitutions D->E F Iterative Screening - Re-profile analogs against key off-targets E->F F->E Iterate G Confirm in Cellular Assays - CETSA or NanoBRET F->G H Selective Compound Identified G->H

Caption: Iterative workflow for improving inhibitor selectivity.

Causality and Actionable Steps:
  • Structural Insights are Key: The foundation of rational design is understanding the binding mode. If possible, obtain co-crystal structures of your compound with both your primary target and a key off-target kinase. This will reveal subtle but exploitable differences in the ATP-binding pocket.[3]

  • Exploit Atypical Features: Selectivity is often achieved by designing compounds that interact with less-conserved regions of the kinase active site.[23]

    • The Gatekeeper Residue: This residue controls access to a hydrophobic back pocket. A large gatekeeper (like Met) restricts access, while a small one (like Thr) opens it up. If your target has a small gatekeeper and your off-target has a large one, you can add bulky moieties to your compound to sterically clash with the off-target's gatekeeper.

    • Solvent-Front Modifications: Adding polar groups to your compound that can form hydrogen bonds with residues in the solvent-exposed region can significantly enhance selectivity.[1][24] For example, strategic placement of fluorine or methoxy groups on the indazole or benzamide rings can alter selectivity profiles.[1][24][25]

  • Iterate with Focused Screening: Based on your structural hypotheses, synthesize a small, focused library of analogs. Instead of re-running a full kinome panel initially, screen these new compounds against only the primary target and the top 3-5 problematic off-targets. This "selectivity-focused" screening is cost-effective and quickly identifies promising chemical vectors.[7]

  • Confirm with Cellular Target Engagement: Once an analog shows an improved biochemical selectivity profile, confirm that this translates to the cellular environment using CETSA or NanoBRET.[11]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol allows for the verification of intracellular target binding based on ligand-induced thermal stabilization.[10]

Principle: When a ligand binds to a protein, it generally stabilizes the protein's folded state, increasing the temperature required to denature it (the melting temperature, Tₘ). By measuring the amount of soluble protein remaining after a heat challenge, one can infer target engagement.[11][26]

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your indazole-benzamide compound (e.g., at 10x the cellular EC₅₀) or vehicle (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the supernatant using Western Blotting or an ELISA-based method.

  • Data Analysis: For both vehicle and compound-treated samples, plot the relative amount of soluble protein against temperature. A shift of the melting curve to the right for the compound-treated sample indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol provides a quantitative measure of compound affinity for a target kinase in living cells.[14]

Principle: The assay uses a kinase fused to NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds to the kinase's active site (the energy acceptor). In the absence of a competing compound, tracer binding allows for Bioluminescence Resonance Energy Transfer (BRET). A test compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14][16]

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase-NanoLuc® fusion protein. Plate the transfected cells in a white, 96-well or 384-well assay plate and allow them to adhere and express the protein (typically 18-24 hours).[15][17]

  • Compound and Tracer Addition: Prepare serial dilutions of your indazole-benzamide test compound in Opti-MEM® I medium. Add the compound dilutions to the cells. Immediately after, add the NanoBRET™ tracer at its predetermined optimal concentration.[14]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium.

  • Substrate Addition and Reading: Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths simultaneously.[15]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC₅₀.

Part 4: Data Presentation

Table 1: Comparison of Kinase Selectivity Profiling Technologies
Technology Principle Format Key Advantages Key Limitations
Biochemical Kinase Panels Measures direct inhibition of recombinant kinase enzymatic activity or binding affinity.[9]Cell-free, in vitroQuantitative (IC₅₀/Kᵢ/Kₐ), highly scalable (400+ kinases), gold standard for initial profiling.[7][8]Lacks cellular context (no permeability/efflux data), may not reflect physiological ATP levels.[9]
CETSA® Ligand binding increases the thermal stability of the target protein in cells or lysates.[11]Live or lysed cellsDirectly confirms intracellular target engagement, reflects physiological environment, can be adapted for MS-based proteomics.[11][26]Lower throughput, requires a specific antibody for detection (Western Blot), sensitive to experimental conditions.
NanoBRET™ Competitive displacement of a fluorescent tracer from a luciferase-tagged kinase in live cells.[14]Live cellsReal-time, quantitative measure of intracellular affinity (IC₅₀), high throughput, highly sensitive.[15]Requires genetic modification of cells (transfection), availability of specific kinase constructs and tracers.
Computational Prediction In silico methods using machine learning or structural modeling to predict kinase-inhibitor interactions.[18][19]In silicoVery fast, low cost, excellent for hypothesis generation and prioritizing compounds before synthesis or screening.[20][21]Predictive, not a direct measurement; accuracy depends heavily on the quality of training data.[18]

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PMC - NIH. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Mol Med. [Link]

  • Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Syst Biol. [Link]

  • Photochemical Conversion of Indazoles into Benzimidazoles. PMC - NIH. [Link]

  • Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. MDPI. [Link]

  • Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Memorial Sloan Kettering Cancer Center. [Link]

Sources

Resolution of 1H-indazol-6-yl vs 1H-indazol-5-yl isomers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Resolution Guide: 1H-indazol-6-yl vs. 1H-indazol-5-yl Isomers

Executive Summary

The distinction and separation of 1H-indazol-5-yl and 1H-indazol-6-yl regioisomers is a critical challenge in medicinal chemistry, typically arising during the cyclization of meta-substituted aryl precursors or electrophilic substitution of the indazole core. Misidentification of these isomers leads to incorrect SAR (Structure-Activity Relationship) data and potential patent invalidation.

This guide provides a definitive troubleshooting workflow, focusing on NMR-based structural elucidation (specifically the "H7 Multiplicity Rule") and chromatographic resolution strategies .

Module 1: The Isomer Genesis (Root Cause Analysis)

Q: Why do I consistently generate mixtures of 5- and 6-substituted indazoles?

A: The ambiguity stems from the symmetry—or lack thereof—in your starting material. When synthesizing the indazole core from a meta-substituted aniline or hydrazine, the ring closure can occur at two non-equivalent ortho positions.

  • Pathway A (Steric/Electronic Control): Cyclization occurs para to the meta-substituent

    
    6-substituted indazole .
    
  • Pathway B: Cyclization occurs ortho to the meta-substituent

    
    5-substituted indazole .
    

Unless the substituent provides overwhelming steric hindrance or electronic direction, a mixture is inevitable.

Visualizing the Problem:

IndazoleFormation Precursor Meta-Substituted Precursor (e.g., 3-bromoaniline derivative) Cyclization Cyclization Reaction Precursor->Cyclization Isomer5 5-Substituted Indazole (1H-indazol-5-yl) Cyclization->Isomer5 Closure at Position 2 Isomer6 6-Substituted Indazole (1H-indazol-6-yl) Cyclization->Isomer6 Closure at Position 6

Figure 1: Divergent cyclization pathways of meta-substituted precursors leading to 5- and 6-regioisomers.

Module 2: Analytical Troubleshooting (Identification)

Q: How do I definitively distinguish the 5-yl and 6-yl isomers using NMR?

A: You cannot rely solely on chemical shift prediction. You must use the H7 Multiplicity Rule validated by NOE (Nuclear Overhauser Effect) .

The proton at position 7 (H7) is the diagnostic handle because it is spatially proximal to the N1 nitrogen.

The Protocol: "The H7-NOE Lock"
  • Step 1: Locate N1. Identify the N-H or N-Alkyl group signal in your 1H NMR.

  • Step 2: Run 1D-NOESY. Irradiate the N1 signal. The aromatic proton that shows a strong enhancement is H7 .

  • Step 3: Analyze H7 Multiplicity. Examine the splitting pattern of this specific H7 signal.

Feature5-Substituted Isomer 6-Substituted Isomer
H7 Environment H7 is adjacent to an unsubstituted C6-H.H7 is adjacent to a substituted C6-R.
H7 Coupling Shows Ortho-coupling (

) to H6.
Shows No Ortho-coupling . Appears as a Singlet (or small meta-doublet).
Diagnostic Signal Doublet (d) Singlet (s)

Decision Logic Diagram:

NMR_Logic Start Unknown Isomer (Pure or Mixture) Step1 Perform 1D-NOESY Irradiate N1-R group Start->Step1 Observation Identify Proton with Strong NOE (This is H7) Step1->Observation Check Check H7 Multiplicity (J-coupling) Observation->Check Result5 H7 is a DOUBLET (Ortho coupling to H6 present) CONCLUSION: 5-Substituted Check->Result5 J ~ 8-9 Hz Result6 H7 is a SINGLET (No Ortho coupling) CONCLUSION: 6-Substituted Check->Result6 Singlet (or J < 2 Hz)

Figure 2: The "H7-NOE Lock" workflow for definitive isomer assignment.

Note: If your indazole is N-unsubstituted (N-H), run the NMR in DMSO-d6 to prevent rapid proton exchange, which can wash out the N-H signal and NOE correlations [1, 2].

Module 3: Separation & Purification

Q: Standard Flash Chromatography isn't separating them. What now?

A: 5- and 6-isomers often co-elute on silica because their polarities are nearly identical. You must switch to selectivity-driven modes.

Method A: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for indazole regioisomers due to its sensitivity to subtle steric differences.

  • Column: 2-Ethylpyridine (2-EP) or Diethylaminopropyl (DEAP).

    • Why? The basic character of pyridine/amine phases interacts differentially with the acidic N-H (if present) or the electron density of the fused ring system.

  • Modifier: Methanol (5-20%) without basic additives (unless the compound is highly basic).

  • Success Rate: >90% resolution for halogenated indazoles.

Method B: Recrystallization (Scalable)

For large batches (multi-gram), chromatography is inefficient.

  • Solvent System: Acetone/Water or Ethanol/Water.[1]

  • Technique: The 6-substituted isomer often has higher symmetry and a higher melting point, making it less soluble.

  • Protocol: Dissolve the mixture in hot acetone (3 parts). Add water (1 part) dropwise until turbidity persists. Cool slowly to 4°C. The precipitate is often enriched in one isomer (typically the 6-isomer) [3].

Module 4: Synthetic Prevention (Regiocontrol)

Q: How can I avoid this mixture entirely in future syntheses?

A: Redesign the route to break the symmetry before ring closure.

Strategy 1: The "Fluorine Displacement" Route Instead of cyclizing a hydrazine, use an


 approach on a 2-fluorobenzaldehyde derivative.
  • Start: 2-Fluoro-4-bromo-benzaldehyde (for 6-bromoindazole) vs. 2-Fluoro-5-bromo-benzaldehyde (for 5-bromoindazole).

  • React: Treat with hydrazine hydrate (

    
    ) under thermal conditions.
    
  • Result: The position of the substituent is fixed by the starting material. No ambiguity is possible.

Strategy 2: N-Protection for Alkylation If your issue is N1 vs. N2 alkylation (a different isomerism, but related), use the THP (Tetrahydropyranyl) protecting group or Trityl group. These bulky groups often favor the thermodynamically stable N1 position or can be used to block N1 to force N2 chemistry, though steric control is complex [4].

References

  • Oxford Instruments. (2023).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry. Retrieved from

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers (CN101948433A). Retrieved from

  • Lundgren, K., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Validation & Comparative

4-amino-N-(1H-indazol-6-yl)benzamide vs. sulfonamide PLK4 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-amino-N-(1H-indazol-6-yl)benzamide derivatives (representing the Indazole-Amide class, exemplified by the clinical candidate CFI-400945 ) and Sulfonamide PLK4 inhibitors (represented by the chemical probe Centrinone/LCR-263 ).

Executive Summary

Polo-like Kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4] Its inhibition leads to mitotic defects, making it a high-value target for cancer therapy—particularly in TRIM37-amplified tumors.

This guide contrasts two distinct chemotypes of PLK4 inhibitors:

  • Indazole-Amides (e.g., CFI-400945): Characterized by an indazole core linked via an amide or styryl group. These are often orally bioavailable and have advanced to clinical trials but may exhibit off-target kinase activity (Aurora kinases).

  • Sulfonamides (e.g., Centrinone/LCR-263): Characterized by a sulfonamide linker. These are typically highly selective chemical probes with poor oral bioavailability, used primarily to induce centriole depletion in vitro.

Key Differentiator
  • Use Indazole-Amides (CFI-400945) when: You require in vivo efficacy, oral dosing, or are studying mitotic catastrophe via centriole amplification (low-dose phenotype).

  • Use Sulfonamides (Centrinone) when: You require a "clean" phenotype (centriole depletion) in cell culture to study acentriolar cell division without confounding off-target effects.

Part 1: Chemical Architecture & Binding Modes

The structural divergence between these two classes dictates their selectivity and pharmacokinetic profiles.

Indazole-Amide Scaffold (CFI-400945 Class)
  • Core Structure: 1H-indazol-6-amine linked to a tail moiety (often a benzamide or styryl group).

  • Binding Mode: Type I (ATP-competitive). The indazole nitrogen pairs form hydrogen bonds with the kinase hinge region (Glu90 and Cys92 of PLK4).

  • Key Feature: The "Tail" region (e.g., the spiro-indolinone in CFI-400945) extends into the solvent-exposed region, improving solubility and oral absorption.

  • Liability: The indazole core is a "privileged scaffold" for kinases, often leading to cross-reactivity with Aurora A (AURKA) and Aurora B (AURKB) due to structural homology in the ATP pocket.

Sulfonamide Scaffold (Centrinone Class)
  • Core Structure: A pyrimidinyl-thiophene-sulfonamide (Centrinone) or N-(1H-indazol-6-yl)benzenesulfonamide.

  • Binding Mode: Type I (ATP-competitive). The sulfonamide oxygen atoms often interact with the catalytic lysine or other conserved residues, locking the inhibitor in a specific conformation.

  • Key Feature: The sulfonamide linker imposes a rigid geometry that fits the unique PLK4 active site more selectively than the flexible amide linkers, resulting in >1000-fold selectivity over Aurora kinases.

  • Liability: Sulfonamides in this class often suffer from poor metabolic stability and low oral bioavailability, restricting them to in vitro use.

Part 2: Performance Matrix

The following table summarizes the experimental performance of the lead compounds from each class.

FeatureIndazole-Amide (CFI-400945)Sulfonamide (Centrinone)
Primary Target PLK4 (

= 0.26 nM)
PLK4 (

= 0.16 nM)
Selectivity Moderate (Hits AURKA/B, TRKA/B)High (>1000x vs AURKA/B)
Cellular Phenotype Bimodal: Amplification (low dose) / Depletion (high dose)Unimodal: Centriole Depletion (Acentriolar cells)
Mechanism of Death Mitotic Catastrophe (Polyploidy)G1 Arrest (p53+) or Mitotic Slippage (p53-)
Oral Bioavailability High (Suitable for Xenografts)Low (IP/IV or In Vitro only)
Clinical Status Phase II (Solid Tumors)Preclinical / Research Tool

Part 3: Mechanistic Deep Dive & Phenotypes

The "Amplification vs. Depletion" Paradox

A critical distinction for researchers is the cellular phenotype produced by these inhibitors.

  • Indazole-Amides (CFI-400945): At clinically relevant concentrations, CFI-400945 often causes centriole amplification (supernumerary centrioles).

    • Mechanism:[5][6] Partial inhibition of PLK4 prevents the "licensing" block, allowing multiple daughter centrioles to form, or failure of cytokinesis (due to AURKB inhibition) leads to polyploidy.

    • Result: Multipolar spindles, massive chromosome missegregation, and "Mitotic Catastrophe."

  • Sulfonamides (Centrinone): Centrinone acts as a "centriole eraser."

    • Mechanism:[5][6] Potent and complete inhibition of PLK4 blocks the initiation of SAS-6 recruitment entirely.

    • Result: Cells divide but fail to duplicate centrioles. After 1-2 cycles, cells become acentriolar (zero centrioles). In p53-normal cells, this triggers a p53-dependent G1 arrest (the "Centrosome Loss Checkpoint").

Pathway Visualization

The diagram below illustrates the divergent downstream effects of these inhibitors.

PLK4_Inhibition PLK4 PLK4 Kinase (Active) STIL STIL Phosphorylation (S1116) PLK4->STIL Phosphorylates Amplification Centriole Amplification (Multipolar Spindles) PLK4->Amplification Dysregulated Activity (CFI Low Dose) Depletion Centriole Depletion (Acentriolar Cells) PLK4->Depletion Blocked Activity (Centrinone) SAS6 SAS-6 Recruitment (Cartwheel Assembly) STIL->SAS6 Recruits Duplication Centriole Duplication SAS6->Duplication Initiates CFI Indazole-Amide (CFI-400945) CFI->PLK4 Inhibits (Partial/Off-target) Centrinone Sulfonamide (Centrinone) Centrinone->PLK4 Inhibits (Complete/Selective) Apoptosis Apoptosis / Senescence Amplification->Apoptosis Depletion->Apoptosis p53 dependent

Caption: Divergent phenotypic outcomes of PLK4 inhibition. Sulfonamides typically drive pure depletion, while Indazoles can drive amplification due to complex interference with cytokinesis and partial inhibition.

Part 4: Experimental Protocols

In Vitro Kinase Assay (LanthaScreen™ Eu)

Use this to verify IC50 potency against recombinant PLK4.

  • Reagents: Recombinant PLK4 catalytic domain, Fluorescein-PolyGT substrate, ATP, LanthaScreen Eu-anti-GST antibody.

  • Preparation: Dilute inhibitors (Indazole or Sulfonamide) in DMSO (1% final).

  • Reaction: Mix PLK4 (5 ng/well) + Substrate (200 nM) + ATP (10 µM) + Inhibitor in kinase buffer.

  • Incubation: 60 min at Room Temperature (RT).

  • Detection: Add Eu-antibody (2 nM) and EDTA (10 mM). Incubate 30 min.

  • Read: TR-FRET (Ex 340nm, Em 495nm/520nm). Calculate Emission Ratio.

Immunofluorescence for Centriole Counting

Use this to distinguish Amplification vs. Depletion phenotypes.

  • Cell Line: HeLa or RPE-1 (p53-/- recommended for depletion studies to avoid arrest).

  • Treatment: Treat cells with inhibitor (e.g., 100 nM Centrinone vs. 10 nM CFI-400945) for 48–72 hours.

  • Fixation: Fix in 100% Methanol at -20°C for 10 min (Crucial for centrosome preservation).

  • Staining:

    • Primary Ab: Anti-Centrin-2 (Centriole barrel) and Anti-Gamma-Tubulin (PCM).

    • Secondary Ab: AlexaFluor 488 (Green) / 594 (Red).

  • Analysis: Count centrioles per cell in >100 interphase cells.

    • Depletion:[7] 0 or 1 centriole dots.

    • Normal: 2 or 4 dots.

    • Amplification: >4 dots (rosettes).

Part 5: Conclusion & Recommendation

  • Select the Indazole-Amide (CFI-400945) if your goal is Translational Oncology . Its ability to shrink tumors in vivo makes it the standard for efficacy studies, despite its "dirtier" kinase profile. Be aware that the mechanism of cell death may involve polyploidy driven by off-target Aurora inhibition.

  • Select the Sulfonamide (Centrinone) if your goal is Basic Cell Biology . It is the gold standard for creating "centriole-less" cells to study the role of the centrosome in proliferation and motility. Do not use it for oral in vivo studies due to poor PK.

References
  • Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell.

  • Wong, Y. L., et al. (2015). Reversible centriole depletion with an inhibitor of Polo-like kinase 4. Science.

  • Oegema, K., et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC / RSC Med Chem.

  • Meitinger, F., et al. (2020). TRIM37 controls cancer-specific vulnerability to PLK4 inhibition.[8] Nature.[2]

  • Selleck Chemicals. CFI-400945 Product Data & Protocols.

Sources

Comparative Guide: N-(Indazol-6-yl)benzamide Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-(indazol-6-yl)benzamide analogs, focusing on their application as Type II kinase inhibitors. This analysis synthesizes recent Structure-Activity Relationship (SAR) data, specifically highlighting their potency against PLK4 (Polo-like kinase 4) and VEGFR (Vascular Endothelial Growth Factor Receptor).

Executive Summary

The N-(indazol-6-yl)benzamide scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized to design Type II kinase inhibitors . These molecules typically function by anchoring the indazole moiety to the kinase hinge region (mimicking adenine) while the benzamide arm extends into the hydrophobic back-pocket (allosteric site), often interacting with the DFG (Asp-Phe-Gly) motif.

Recent optimization campaigns have successfully adapted this scaffold from its traditional role in angiogenesis (VEGFR inhibition, e.g., Axitinib-related precursors) to cell cycle regulation (PLK4 inhibition). This guide compares the IC50 performance of key analogs, distinguishing between the amide and sulfonamide bioisosteres that define the current landscape of this chemical series.

Mechanism of Action & Signaling Pathway

The efficacy of these analogs stems from their ability to stabilize the inactive conformation of the target kinase.

  • Primary Target: PLK4 (Polo-like kinase 4), a master regulator of centriole duplication.

  • Secondary Target: VEGFR2 , a driver of tumor angiogenesis.[1][2]

PLK4 Signaling Pathway (Diagram)

The following diagram illustrates the critical role of PLK4 in centrosome duplication and how inhibition by N-(indazol-6-yl) analogs leads to mitotic defects and apoptosis.

PLK4_Pathway PLK4 PLK4 (Active) STIL STIL/SAS-6 Complex PLK4->STIL Phosphorylates Centriole Procentriole Formation STIL->Centriole Initiates Duplication Mitosis Bipolar Spindle Assembly Centriole->Mitosis Proper Segregation Cancer Tumor Proliferation Mitosis->Cancer Unchecked Growth Inhibitor N-(indazol-6-yl) Analog (e.g., K22) Inhibitor->PLK4 Inhibits (IC50: 0.1 nM) Apoptosis Mitotic Catastrophe / Apoptosis Inhibitor->Apoptosis Induces

Caption: Inhibition of PLK4 by N-(indazol-6-yl) analogs disrupts the STIL/SAS-6 complex, preventing procentriole formation and forcing cancer cells into mitotic catastrophe.

Comparative IC50 Data Analysis

The table below presents a comparative analysis of the most potent analogs derived from recent SAR studies. A key finding is the bioisosteric replacement of the benzamide linker with benzenesulfonamide to enhance potency against PLK4, while retaining the core N-(indazol-6-yl) geometry.

Table 1: SAR of N-(Indazol-6-yl) Derivatives against PLK4

Data Source: Sun et al. (2025) & Comparative Literature

Compound IDCore Scaffold StructureR-Group SubstitutionPLK4 IC50 (nM)MCF-7 Cell IC50 (µM)Selectivity Profile
K22 (Lead) N-(indazol-6-yl)benzenesulfonamide3-Alkynylpyridine (Tail)0.1 1.3 High (>100-fold vs Aurora A/B)
K07 N-(indazol-6-yl)benzenesulfonamide4-Bromo 23.6N/DModerate
K11 N-(indazol-6-yl)benzenesulfonamide4-Iodo (Bulky)>1000>50Poor (Steric Clash)
Centrinone Pyrimidinyl-Indazole (Reference)Standard Control2.74.8Broad Kinase Activity
Axitinib *Indazolyl-Thio-BenzamideN-Methyl benzamide6.5N/APan-VEGFR / PLK4 Off-target

Note: Axitinib is included as a structural reference. While primarily a VEGFR inhibitor, it possesses an N-(indazol-6-yl)-like core (linked via sulfur) and exhibits off-target PLK4 activity, validating the scaffold's affinity for this kinase family.

Key SAR Insights
  • Linker Geometry: The sulfonamide linker (in K22) provides superior geometry for hydrogen bonding with the PLK4 hinge region residues (Glu90, Cys92) compared to the rigid carboxamide linker found in earlier VEGFR-focused analogs.

  • Steric Sensitivity: The dramatic loss of activity in K11 (Iodo-substituted) indicates a tight hydrophobic pocket. The binding site cannot accommodate bulky halogens at the para-position of the benzene ring.

  • Tail Modification: The addition of a 3-alkynylpyridine tail (as seen in K22) extends into the solvent-exposed region, significantly improving solubility and cellular potency (1.3 µM in MCF-7 breast cancer cells).

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of these analogs.

General Synthesis Workflow (Amide/Sulfonamide Coupling)

The synthesis of N-(indazol-6-yl) analogs typically proceeds via a convergent route involving the coupling of a 6-aminoindazole intermediate with an activated benzoyl or benzenesulfonyl chloride.

Synthesis_Workflow Step1 6-Nitroindazole Step2 6-Aminoindazole (Reduction) Step1->Step2 H2, Pd/C Step3 Coupling Reaction (Pyridine/DCM, 0°C) Step2->Step3 + Ar-SO2Cl or Ar-COCl Step4 Final Analog (N-(indazol-6-yl)benzamide) Step3->Step4 Purification

Caption: General synthetic route. The critical step is the chemoselective acylation/sulfonylation of the exocyclic amine at position 6.

Step-by-Step Protocol (Representative for K22 Analog):

  • Reduction: Dissolve 6-nitroindazole (1.0 eq) in MeOH. Add 10% Pd/C catalyst (0.1 eq) and stir under H2 atmosphere (balloon pressure) for 4 hours at RT. Filter through Celite to obtain 6-aminoindazole.

  • Coupling: Dissolve 6-aminoindazole (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) as a base.

  • Addition: Dropwise add the appropriate substituted benzenesulfonyl chloride or benzoyl chloride (1.1 eq) at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (MeOH/DCM 1:10).

  • Workup: Wash with 1N HCl, then brine. Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel) to yield the target N-(indazol-6-yl) derivative.

LanthaScreen™ Eu Kinase Binding Assay

This assay is the standard for determining IC50 values (as reported for K22).

  • Reagents: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Use Eu-labeled anti-GST antibody and Alexa Fluor® 647-labeled Kinase Tracer 236.

  • Incubation:

    • Mix 5 µL of test compound (3-fold serial dilution in DMSO).

    • Add 5 µL of Kinase/Antibody mixture (PLK4 final conc: 5 nM).

    • Add 5 µL of Tracer (Final conc: 2 nM).

  • Detection: Incubate for 60 mins at RT. Read fluorescence resonance energy transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Calculation: Fit data to a sigmoidal dose-response curve to derive IC50.

References

  • Sun, P., et al. (2025). "Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry.

  • Laufer, S. A., et al. (2014). "Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Technical Guide. (2025). "Unraveling the Profile of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide." BenchChem.[3]

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[4] Journal of Medicinal Chemistry.

Sources

A Structural Showdown: Benzamide vs. Urea Kinase Inhibitors in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the competitive landscape of kinase inhibitor design, the choice of a core chemical scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic properties. Among the myriad of privileged structures, the benzamide and urea moieties have emerged as highly successful and versatile scaffolds. This guide provides an in-depth structural comparison of benzamide and urea-based kinase inhibitors, supported by experimental data and mechanistic insights, to inform rational drug design and optimization.

The Kinase Conundrum: A Tale of Two Conformations

Protein kinases, central players in cellular signaling, are dynamic enzymes that exist in multiple conformational states. A key regulatory element is the "DFG motif" (Asp-Phe-Gly) at the beginning of the activation loop. The orientation of this motif dictates whether the kinase is in an active ("DFG-in") or inactive ("DFG-out") conformation.[1][2] This conformational flexibility presents a crucial opportunity for inhibitor design, leading to two primary classes of ATP-competitive inhibitors:

  • Type I inhibitors bind to the active "DFG-in" conformation, directly competing with ATP in its binding pocket.[3][4]

  • Type II inhibitors target the inactive "DFG-out" conformation, extending into an allosteric pocket created by the outward flip of the DFG phenylalanine.[3][5] This often leads to higher selectivity, as the allosteric pocket is less conserved across the kinome.[6]

Both benzamide and urea scaffolds have proven to be particularly adept at stabilizing this "DFG-out" conformation, thus predominantly giving rise to Type II inhibitors.

The Contenders: A Structural and Mechanistic Overview

The Benzamide Scaffold: A Versatile Hinge-Binder

The benzamide moiety, characterized by an amide group attached to a benzene ring, is a well-established pharmacophore in kinase inhibition.[7][8] Its utility stems from its ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding site.[9][10]

N-(pyrazol-3-yl)benzamide derivatives, for instance, have demonstrated a broad spectrum of biological activities, including the modulation of critical cellular signaling pathways through kinase inhibition.[10] The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for versatile interactions with the kinase hinge.[10][11]

The Urea Scaffold: A Bidentate Hydrogen Bonding Powerhouse

The urea moiety (-NH(C=O)NH-) is another prominent scaffold in the design of kinase inhibitors, with several approved drugs featuring this core structure.[12][13] The key strength of the urea group lies in its ability to act as a bidentate hydrogen bond donor, forming two simultaneous hydrogen bonds with the kinase hinge region.[4][14] This dual interaction can contribute to higher binding affinity and potency.

Bis-aryl ureas, in particular, have been extensively explored as inhibitors of various kinases, including p38, Raf-1, and cyclin-dependent kinases.[15][16] The unique hydrogen bonding capabilities of ureas make them a powerful functional group for establishing strong and specific drug-target interactions.[4]

Head-to-Head Comparison: A Structural and Functional Analysis

FeatureBenzamide InhibitorsUrea InhibitorsRationale & Implications
Hydrogen Bonding Typically forms one or two hydrogen bonds with the kinase hinge region. The amide N-H acts as a donor, and the carbonyl oxygen as an acceptor.[10]Often forms a bidentate hydrogen bond with the hinge region through both N-H groups.[4]The bidentate nature of urea can lead to a more rigid and defined binding orientation, potentially increasing potency. However, the greater flexibility of the benzamide's interactions may allow it to adapt to a wider range of kinase hinge conformations.
Binding Mode Predominantly Type II inhibitors, stabilizing the "DFG-out" conformation.[5]Also predominantly Type II inhibitors, effectively occupying the allosteric pocket.[4][5]Both scaffolds are well-suited for targeting the less conserved "DFG-out" conformation, which can lead to improved selectivity profiles compared to Type I inhibitors.[6]
Selectivity Can achieve high selectivity, but this is highly dependent on the nature of the substituents on the benzamide core.[17]The rigid, bidentate hydrogen bonding can contribute to higher selectivity by imposing stricter conformational constraints on the target kinase.[4]While both can be highly selective, the inherent rigidity of the urea-hinge interaction may provide a slight advantage in achieving selectivity against closely related kinases.
Pharmacokinetics Generally exhibit favorable pharmacokinetic properties, with good oral bioavailability.[18][19]Can sometimes be associated with metabolic instability and poor solubility, although these properties are highly dependent on the overall molecular structure.[20]The benzamide scaffold may offer a more straightforward path to optimizing pharmacokinetic properties due to its simpler structure and more established metabolic profile.
Scaffold Hopping Amenable to scaffold hopping strategies to explore new chemical space and improve properties.[21][22][23]Also a viable candidate for scaffold hopping, with the potential to transition to or from other hinge-binding motifs.[2][24]The ability to interchange these scaffolds allows for greater flexibility in lead optimization, enabling medicinal chemists to fine-tune a molecule's properties.

Case Studies: Benzamide and Urea Inhibitors in Action

p38 MAP Kinase: A Tale of Two Inhibitors

The p38 MAP kinase family is a key target in inflammatory diseases. Both benzamide and urea-based inhibitors have been developed to target this kinase. A comparative analysis of their binding modes reveals the subtle yet significant differences between the two scaffolds. While both can effectively occupy the ATP binding pocket and the adjacent allosteric site, the specific hydrogen bonding patterns with the hinge region differ, influencing their respective selectivity and potency profiles.

VEGFR-2: Targeting Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical regulator of angiogenesis and a key target in cancer therapy. Sorafenib, a multi-kinase inhibitor with a urea core, is a well-known VEGFR-2 inhibitor.[25] Similarly, numerous benzamide-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[26][27] Docking studies of these inhibitors reveal that both scaffolds can effectively interact with the key residues in the VEGFR-2 active site, but the specific interactions and resulting inhibitor conformations can vary, leading to differences in their off-target profiles.

Experimental Protocols for Comparative Analysis

To rigorously compare benzamide and urea kinase inhibitors, a combination of biochemical and biophysical assays is essential.

Kinase Selectivity Profiling

Objective: To determine the selectivity of an inhibitor across a broad panel of kinases.

Protocol:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Perform single-dose screening at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400 kinases).

  • For kinases showing significant inhibition (e.g., >70% at 1 µM), perform dose-response assays to determine the IC50 value.[28]

  • Analyze the data to generate a selectivity profile, highlighting on-target and off-target activities.[12][29]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of inhibitor binding (affinity, enthalpy, and stoichiometry).[30]

Protocol:

  • Prepare solutions of the kinase and inhibitor in the same buffer to minimize heats of dilution.

  • Load the inhibitor into the syringe and the kinase into the sample cell of the ITC instrument.

  • Perform a series of injections of the inhibitor into the kinase solution while measuring the heat change.

  • Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][31][32]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetic parameters of inhibitor binding (association and dissociation rates).[15][33]

Protocol:

  • Immobilize the kinase onto a sensor chip.

  • Inject a series of concentrations of the inhibitor over the sensor surface and monitor the binding response in real-time.

  • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka) and the dissociation rate constant (kd).[3][34][35]

  • Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

Visualizing the Concepts

Kinase Inhibition Mechanisms

Kinase_Inhibition cluster_0 ATP Binding Site cluster_1 Inhibitor Types Active Kinase (DFG-in) Active Kinase (DFG-in) Inactive Kinase (DFG-out) Inactive Kinase (DFG-out) Type I Inhibitor Type I Inhibitor Type I Inhibitor->Active Kinase (DFG-in) Binds to active conformation Type II Inhibitor Type II Inhibitor Type II Inhibitor->Inactive Kinase (DFG-out) Binds to inactive conformation

Caption: Type I vs. Type II Kinase Inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow Benzamide & Urea Inhibitors Benzamide & Urea Inhibitors Kinase Selectivity Profiling Kinase Selectivity Profiling Benzamide & Urea Inhibitors->Kinase Selectivity Profiling Selectivity Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Benzamide & Urea Inhibitors->Isothermal Titration Calorimetry (ITC) Thermodynamics Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Benzamide & Urea Inhibitors->Surface Plasmon Resonance (SPR) Kinetics Comparative Analysis Comparative Analysis Kinase Selectivity Profiling->Comparative Analysis Isothermal Titration Calorimetry (ITC)->Comparative Analysis Surface Plasmon Resonance (SPR)->Comparative Analysis

Caption: Workflow for comparing kinase inhibitors.

Conclusion: A Matter of Strategic Design

Both benzamide and urea scaffolds represent powerful tools in the arsenal of the medicinal chemist. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. The urea moiety, with its bidentate hydrogen bonding capability, can offer a path to high potency and selectivity. The benzamide scaffold, on the other hand, provides a versatile and often more readily optimizable platform with a favorable pharmacokinetic profile.

Ultimately, a deep understanding of the structural nuances of each scaffold, coupled with rigorous experimental validation, is paramount to successfully harnessing their potential in the development of next-generation kinase inhibitors.

References

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Markgren, P. O., et al. (2002). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition, 15(4), 283-291.
  • Bio-Rad Laboratories, Inc. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Drug Discovery Today, 17(7-8), 310-324.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way.
  • Elliott, M. L., & Bunnage, M. E. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 36(Pt 3), 411-415.
  • Wang, T., & Gray, N. S. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BenchChem. (2025). Navigating Kinase Selectivity: A Comparative Guide to Aminopyridine Benzamide-Based Inhibitors.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Hu, Y., & Bajorath, J. (2015). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
  • Ghavami, M., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Journal of Molecular Modeling, 30(3), 85.
  • BIAcore AB. (1999). Surface plasmon resonance.
  • The Huck Institutes of the Life Sciences.
  • Adams, J. M., & Beaudoin, J. A. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • OSTR.
  • Lee, S., et al. (2023). Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. Molecular Systems Design & Engineering, 8(11), 1435-1443.
  • Dumas, J. (2002).
  • Vasta, J. D., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 29(10), 1545-1557.e6.
  • El-Gamal, M. I., et al. (2012). Applying Ligands Profiling Using Multiple Extended Electron Distribution Based Field Templates and Feature Trees Similarity Searching in the Discovery of New Generation of Urea-Based Antineoplastic Kinase Inhibitors. PLoS ONE, 7(11), e49284.
  • Pargellis, C., et al. (2002). Discovery and Characterization of a Biologically Active Non–ATP-Competitive p38 MAP Kinase Inhibitor.
  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
  • Romagnoli, R., et al. (2014). Benzimidazole derivatives as kinase inhibitors.
  • Gelin, M., et al. (2020). C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces. FEBS Letters, 594(18), 3028-3039.
  • Bagga, S., et al. (2011). Binding modes of amide linkage in benzimidazole derivatives: normal amide bond (A); amide bond in tautomeric form (B).
  • Smith, A. B., & Kozlowski, M. C. (2023). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds.
  • Wang, Y., et al. (2023). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 24(3), 2375.
  • Lee, K., et al. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Bioorganic & Medicinal Chemistry, 12(13), 3591-3599.
  • Enyedy, I. J., & rangement, S. L. (2008). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(16), 4836-4848.
  • Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1250, 131776.
  • El-Sayed, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1100.
  • Zhang, L., et al. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. International Journal of Molecular Sciences, 17(11), 1876.
  • Nieuwland, C., & Fonseca Guerra, C. (2022). Urea hydrogen-bond donor strengths: bigger is not always better. Chemistry – A European Journal, 28(41), e202200755.
  • El-Gamal, M. I., et al. (2021). Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors via Drug Repurposing Approach, Biological Evaluation, and In Silico Studies. Molecules, 26(16), 4967.
  • Lee, J. P., & Head-Gordon, T. (2021). When are two hydrogen bonds better than one? Accurate first-principles models explain the balance of hydrogen bond donors and acceptors found in proteins. Chemical Science, 12(12), 4349-4361.
  • Shen, Y., et al. (2021). Design, synthesis, biological evaluation of benzoyl amide derivatives containing nitrogen heterocyclic ring as potential VEGFR-2 inhibitors.
  • El-Gamal, M. I., et al. (2012). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism.
  • Gharehbaghi, K., et al. (1994). Comparison of biochemical parameters of benzamide riboside, a new inhibitor of IMP dehydrogenase, with tiazofurin and selenazofurin. Biochemical Pharmacology, 48(7), 1413-1419.
  • Ferlenghi, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 983377.
  • Shtil, A. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6527.
  • Ghandadi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(5), 359-376.
  • Zheng, N., et al. (2013). In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases. Cancer Chemotherapy and Pharmacology, 71(6), 1437-1447.

Sources

Technical Validation Guide: 4-amino-N-(1H-indazol-6-yl)benzamide (KW-2449) in Western Blot Assays

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: KW-2449 Primary Targets: FLT3 (WT/ITD), ABL (T315I), Aurora Kinases (A/B) Primary Application: Pharmacodynamic profiling in Acute Myeloid Leukemia (AML) models.

Part 1: Strategic Overview & Mechanism of Action

The Validation Challenge

Validating 4-amino-N-(1H-indazol-6-yl)benzamide (KW-2449) requires a dual-arm approach. Unlike single-target inhibitors, KW-2449 is a multi-kinase inhibitor.[1] A successful Western blot validation must demonstrate simultaneous downregulation of two distinct signaling axes:

  • Cytoplasmic Signaling: Inhibition of FLT3 autophosphorylation and its downstream effectors (STAT5, ERK, AKT).

  • Nuclear/Mitotic Signaling: Inhibition of Aurora kinase activity, read out via Histone H3 phosphorylation.

Mechanistic Pathway Diagram

The following diagram illustrates the specific nodes where KW-2449 exerts inhibitory pressure. Use this to select your antibodies.

KW2449_Mechanism KW KW-2449 FLT3 FLT3 (RTK) KW->FLT3 Inhibits (IC50 ~6.6 nM) AUR Aurora Kinases (A/B) KW->AUR Inhibits (IC50 ~48 nM) ABL BCR-ABL (T315I) KW->ABL Inhibits (IC50 ~14 nM) STAT5 p-STAT5 (Tyr694) FLT3->STAT5 Phosphorylation ERK p-ERK1/2 (Thr202/Tyr204) FLT3->ERK AKT p-AKT (Ser473) FLT3->AKT H3 p-Histone H3 (Ser10) AUR->H3 Mitotic Phosphorylation

Figure 1: KW-2449 Multi-Kinase Inhibition Pathway.[2][3][4][5] The compound acts as a dual-inhibitor blocking both proliferation (FLT3 axis) and mitosis (Aurora axis).[6]

Part 2: Comparative Performance Analysis

To validate KW-2449, it is critical to benchmark it against established inhibitors. The table below contrasts KW-2449 with Sorafenib (First-gen FLT3 inhibitor) and Quizartinib (Second-gen).

Table 1: Comparative Efficacy & Marker Profile

FeatureKW-2449SorafenibQuizartinib (AC220)
Primary Mechanism Multi-kinase (FLT3/Aurora/ABL)Multi-kinase (FLT3/RAF/VEGFR)Selective FLT3 Inhibitor
FLT3 Potency (IC50) ~6.6 nM~3.0 nM~1.0 nM
Aurora Inhibition Yes (Unique Differentiator)NoNo
Key WB Marker p-Histone H3 (Ser10) + p-FLT3p-ERK (via RAF) + p-FLT3p-FLT3 (High Specificity)
Resistant Mutants Active against T315I (ABL)Inactive against T315IActive against many, but D835 resistant
Recommended Control MOLM-13 or MV4-11 cellsMOLM-13MV4-11

Expert Insight: If your Western blot shows reduced p-FLT3 but sustained p-Histone H3, your concentration of KW-2449 may be too low (sub-50 nM), as Aurora inhibition requires higher stoichiometry than FLT3 inhibition [1].

Part 3: Validated Experimental Protocol

This protocol is optimized for MOLM-13 or MV4-11 (FLT3-ITD+) cell lines. The critical failure point in validating kinase inhibitors is the rapid dephosphorylation of targets during lysis.

Experimental Workflow Diagram

WB_Protocol Seed 1. Seed Cells (0.5-1.0 x 10^6/mL) Treat 2. Drug Treatment (KW-2449: 0-500 nM) 2-6 Hours Seed->Treat Wash 3. Cold Wash (Ice-cold PBS + Na3VO4) Treat->Wash Crucial Step Lysis 4. Snap Lysis (RIPA + PhosSTOP) Wash->Lysis Keep on Ice Blot 5. Immunoblot (p-FLT3 / p-STAT5) Lysis->Blot

Figure 2: Optimized Western Blot Workflow for Phosphoprotein Detection.

Step-by-Step Methodology

Phase A: Cell Treatment

  • Seeding: Culture MOLM-13 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Dose Response: Treat aliquots with KW-2449 at 0, 10, 50, 100, and 500 nM .

    • Note: Include a DMSO-only vehicle control.

  • Incubation: Incubate for 3 hours .

    • Why? FLT3 phosphorylation drops rapidly (within minutes), but downstream STAT5/ERK signals stabilize by 2-4 hours.

Phase B: Lysis & Preservation (The "Self-Validating" Step) Trustworthiness Check: Phosphatases are active even at


C. You must chemically inhibit them immediately.
  • Harvest: Centrifuge cells at

    
    C (1200 rpm, 5 min).
    
  • Wash: Resuspend pellet in Ice-Cold PBS containing 1 mM Sodium Orthovanadate (

    
    ) .
    
    • Critical: Standard PBS washes strip the cells of serum but allow phosphatases to strip your signal. Adding Vanadate preserves the "drug-treated" state.

  • Lysis: Lyse pellets in RIPA buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP or 1 mM

      
       + 10 mM NaF).
      
  • Clarification: Centrifuge at 14,000 x g for 15 min at

    
    C.
    

Phase C: Immunoblotting

  • Loading: Load 30-50

    
    g of total protein per lane.
    
  • Primary Antibodies:

    • Anti-p-FLT3 (Tyr591): 1:1000 (Rabbit)

    • Anti-p-STAT5 (Tyr694): 1:1000 (Rabbit) - Primary readout for FLT3 efficacy.

    • Anti-p-Histone H3 (Ser10): 1:2000 (Mouse/Rabbit) - Primary readout for Aurora efficacy.

    • Total FLT3 / Total STAT5: Use for normalization.

  • Detection: Use ECL Prime or equivalent high-sensitivity substrate.

Part 4: Data Interpretation & Troubleshooting

Expected Results
  • 10-50 nM KW-2449: Significant reduction in p-FLT3 and p-STAT5 bands. p-Histone H3 levels may remain stable.

  • >100 nM KW-2449: Complete loss of p-FLT3/p-STAT5 signal. Noticeable reduction in p-Histone H3 (Aurora inhibition threshold reached) [1].[4][7]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No p-FLT3 signal in Control Phosphatase activity during lysis.Ensure PBS wash contains

; keep all buffers on ice.
p-STAT5 inhibited, p-FLT3 stable Epitope masking or weak antibody.p-STAT5 is a more robust surrogate for FLT3 activity than p-FLT3 itself. Rely on p-STAT5.[4][5]
No reduction in p-Histone H3 Drug concentration too low.Aurora B inhibition (IC50 ~48 nM) requires higher doses than FLT3 (IC50 ~6.6 nM). Increase dose to 200 nM.

References

  • Shiotsu, Y., Kiyoi, H., Ishikawa, Y., et al. (2009).[2][4] KW-2449, a novel multikinase inhibitor, suppresses the growth of leukemia cells with FLT3 mutations or T315I-mutated BCR/ABL translocation.[2][4][5] Blood, 114(8), 1607-1617.[2] Link

  • Pratz, K. W., Cortes, J., Roboz, G. J., et al. (2009). A pharmacodynamic study of the FLT3 inhibitor KW-2449 yields insight into the basis for clinical response.[3] Blood, 113(17), 3938-3946. Link

  • BenchChem. (2025).[8] A Comparative Analysis of Next-Generation and Established FLT3 Inhibitors for Acute Myeloid Leukemia Research. BenchChem Guides. Link

Sources

A Senior Application Scientist's Guide to Evaluating the Binding Affinity of Amino-Indazole Benzamides to the Kinase ATP Pocket

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey to a novel kinase inhibitor is paved with meticulous characterization and optimization. A critical parameter in this journey is the binding affinity (Kd), which quantifies the strength of the interaction between an inhibitor and its target kinase. This guide provides an in-depth comparison of amino-indazole benzamides, a promising class of kinase inhibitors, focusing on their binding to the ATP pocket. We will delve into the nuances of measuring binding affinity, present comparative data to illuminate structure-activity relationships (SAR), and provide detailed experimental protocols to empower your research.

The Significance of Binding Affinity (Kd) in Kinase Inhibitor Discovery

The ATP-binding pocket is a highly conserved region among kinases, making it an attractive target for inhibitor development. Amino-indazole benzamides have emerged as a privileged scaffold, capable of forming key interactions within this pocket, leading to potent and selective inhibition of various kinases implicated in cancer and other diseases.[1]

The equilibrium dissociation constant (Kd) is a direct measure of the affinity between a ligand (the inhibitor) and a protein (the kinase). It is the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. A lower Kd value signifies a stronger binding affinity. Understanding the Kd of your compound is paramount for several reasons:

  • Potency and Dose Prediction: A high binding affinity often translates to high potency, allowing for lower therapeutic doses and potentially reducing off-target effects.

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically measuring the Kd of a series of analogs allows medicinal chemists to understand how chemical modifications impact binding affinity, guiding the rational design of more potent compounds.

  • Target Engagement and Validation: Directly measuring binding affinity provides evidence that a compound is interacting with its intended target.

It is important to distinguish Kd from the half-maximal inhibitory concentration (IC50). While both are measures of a compound's potency, the IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The IC50 can be influenced by factors such as the concentration of ATP and the substrate in the assay. In contrast, the Kd is an intrinsic property of the inhibitor-kinase interaction, independent of assay conditions.

Comparative Analysis of Amino-Indazole Benzamide Binding to the ATP Pocket

Table 1: Cellular Antiproliferative Activity (EC50) of 3-Amino-1H-Indazol-6-yl-Benzamides

CompoundR GroupFLT3 (MOLM13) EC50 (nM)PDGFRα-T674M (Ba/F3) EC50 (nM)
4 Cyclopropyl517
5 Methyl1046
6 Ethyl12105
7 Isopropyl50250
8 Phenyl150>1000
11 4-Fluorophenyl815

Data synthesized from Zhang et al. (2013).[2]

Structure-Activity Relationship (SAR) Insights

The data in Table 1 reveals several key trends:

  • The R group on the benzamide moiety significantly impacts potency. Small, aliphatic groups like cyclopropyl and methyl (compounds 4 and 5 ) are well-tolerated and lead to potent inhibition of both FLT3 and PDGFRα-T674M.

  • Increasing the bulk of the R group is generally detrimental to activity. As the size of the alkyl group increases from methyl to ethyl to isopropyl (compounds 5 , 6 , and 7 ), there is a corresponding decrease in potency. The introduction of a bulky phenyl group (compound 8 ) leads to a dramatic loss of activity.

  • A substituted aromatic ring can restore potency. The 4-fluorophenyl group in compound 11 results in high potency, comparable to the cyclopropyl analog 4 . This suggests that specific electronic and steric interactions of the substituted ring in the binding pocket are favorable.

These SAR trends provide a roadmap for the further optimization of this scaffold. The data suggests that the pocket accommodating the R group is sensitive to steric bulk, but can favorably interact with specific substituted aromatic rings.

Experimental Protocols for Determining Binding Affinity

Accurate and reproducible measurement of binding affinity is crucial. Here, we provide detailed protocols for three widely used biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the Kd, stoichiometry (n), and enthalpy (ΔH).[3]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify Kinase and Synthesize Inhibitor p2 Buffer Exchange into Identical Buffer p1->p2 p3 Accurately Determine Concentrations p2->p3 p4 Degas Samples p3->p4 e1 Load Kinase into Sample Cell p4->e1 e3 Perform Titration Injections e1->e3 e2 Load Inhibitor into Syringe e2->e3 e4 Measure Heat Change e3->e4 a1 Integrate Injection Peaks e4->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to a Binding Model a2->a3 a4 Determine Kd, n, ΔH a3->a4

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Protein and Ligand Purity: Ensure the kinase and the amino-indazole benzamide are of high purity (>95%) to avoid artifacts.

    • Buffer Matching: Dialyze both the kinase and the inhibitor into the exact same buffer to minimize heats of dilution. A common buffer is 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5% DMSO, pH 7.5. The final DMSO concentration must be identical in both the cell and the syringe.

    • Concentration Determination: Accurately determine the concentrations of the kinase and inhibitor solutions. For ITC, the recommended kinase concentration in the cell is 20 to 100 times the expected Kd value.[3] The inhibitor concentration in the syringe should be at least 10-15 times higher than the kinase concentration in the cell.[3]

    • Degassing: Degas both solutions for at least 10 minutes immediately before the experiment to prevent air bubbles in the cell and syringe.

  • Experimental Setup:

    • Instrument Equilibration: Allow the ITC instrument to equilibrate to the desired temperature (e.g., 25°C).

    • Loading the Sample Cell: Carefully load the kinase solution into the sample cell (typically ~200-400 µL), avoiding the introduction of air bubbles.

    • Loading the Syringe: Load the inhibitor solution into the titration syringe (typically ~40-70 µL).

  • Titration:

    • Injection Parameters: Set the injection volume (e.g., 2 µL) and the spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline after each injection. A typical experiment consists of 15-20 injections.

    • Control Titration: Perform a control experiment by titrating the inhibitor solution into the buffer alone to determine the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integration: Integrate the area under each injection peak to determine the heat change for each injection.

    • Binding Isotherm: Plot the heat change per mole of injectant against the molar ratio of inhibitor to kinase.

    • Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (inhibitor) in solution to a ligand (kinase) immobilized on the chip surface in real-time.[4] This allows for the determination of both kinetic (kon and koff) and equilibrium (Kd) binding constants.

  • Immobilization of the Kinase:

    • Chip Selection: Choose a sensor chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip with a freshly prepared mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Kinase Immobilization: Inject the purified kinase solution over the activated surface. The kinase will be covalently coupled to the chip surface via its primary amines. The amount of immobilized kinase should be optimized to avoid mass transport limitations.

    • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Interaction Analysis:

    • Analyte Preparation: Prepare a series of dilutions of the amino-indazole benzamide in running buffer (e.g., HBS-EP+ with 5% DMSO). The concentration range should ideally span from 0.1x to 10x the expected Kd.

    • Injection and Association: Inject the inhibitor solutions over the sensor surface at a constant flow rate. The binding of the inhibitor to the immobilized kinase will cause an increase in the SPR signal (measured in Resonance Units, RU).

    • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor from the kinase, which will result in a decrease in the SPR signal.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound inhibitor from the kinase surface, preparing it for the next injection cycle. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized kinase.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes.

    • Kinetic Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Kd Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff / kon).

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule (the kinase).[5] In a competitive binding assay, an unlabeled inhibitor will compete with the fluorescent tracer for binding to the kinase, leading to a decrease in the fluorescence polarization signal.

  • Assay Development:

    • Tracer Selection: A fluorescently labeled ligand (tracer) that binds to the kinase ATP pocket is required. This could be a fluorescently labeled ATP analog or a known inhibitor.

    • Kd of the Tracer: Determine the Kd of the tracer for the kinase by titrating the kinase into a fixed concentration of the tracer and measuring the increase in fluorescence polarization.

    • Assay Window Optimization: Determine the optimal concentrations of the kinase and tracer to provide a robust and stable assay window (the difference in FP signal between the bound and free tracer). A suitable tracer concentration is typically at or below its Kd.

  • Competitive Binding Experiment:

    • Plate Setup: In a low-volume, black microplate, add the assay buffer, the optimized concentration of the kinase, and the optimized concentration of the fluorescent tracer to each well.

    • Inhibitor Addition: Add the amino-indazole benzamide compounds at various concentrations (typically a serial dilution). Include controls for no inhibition (DMSO only) and 100% inhibition (a high concentration of a known potent, unlabeled inhibitor).

    • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • IC50 Determination: Plot the fluorescence polarization signal as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Ki Calculation: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.[6] For competitive assays, the Ki is considered equivalent to the Kd of the inhibitor.

Visualizing the Interaction: Amino-Indazole Benzamides in the ATP Pocket

The amino-indazole scaffold typically forms key hydrogen bonds with the hinge region of the kinase ATP pocket, a critical interaction for potent inhibition. The benzamide portion extends into the pocket, and modifications to this part of the molecule can be used to achieve selectivity and enhance potency by interacting with different residues in the pocket.

Kinase_Binding cluster_kinase Kinase ATP Pocket cluster_inhibitor Amino-Indazole Benzamide hinge Hinge Region (Backbone H-bonds) pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue d_loop DFG Motif indazole Amino-Indazole (Hinge Binder) indazole->hinge Forms H-bonds benzamide Benzamide (Selectivity & Potency) indazole->benzamide benzamide->pocket Occupies

Sources

A Senior Application Scientist's Guide to Selecting and Validating Reference Standards for 4-amino-N-(1H-indazol-6-yl)benzamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of 4-amino-N-(1H-indazol-6-yl)benzamide, the integrity of your analytical data is fundamentally reliant on the quality of your reference standard. This guide provides an in-depth technical framework for the selection, comparison, and validation of reference standards for this compound, ensuring the accuracy and reliability of your analytical results.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all analytical measurements are compared. Its purity, identity, and stability directly impact the validity of quantitative and qualitative analyses. In the context of drug development, an accurately characterized reference standard is paramount for regulatory compliance and for making informed decisions throughout the research and development pipeline.

Sourcing a this compound Reference Standard

Several chemical suppliers offer this compound. However, the level of characterization and documentation can vary significantly. It is crucial to source from a reputable supplier who can provide a comprehensive Certificate of Analysis (CoA).

SupplierProduct NumberCAS NumberNotes
Sigma-Aldrich (on behalf of Enamine)ENA2950689751157122-42-3Availability of a detailed CoA should be confirmed prior to purchase.
EnamineENA2950689751157122-42-3Enamine is a primary producer and may offer detailed analytical data upon request.[1][2]

Note: For some research chemicals, suppliers like Sigma-Aldrich may explicitly state that they do not collect analytical data for certain products. In such cases, the onus is on the end-user to perform a thorough characterization.[3]

A Multi-Pronged Approach to Reference Standard Validation

A comprehensive validation of a this compound reference standard should employ a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and potency.

cluster_0 Reference Standard Validation Workflow start Receive Candidate Reference Standard identity Identity Confirmation (LC-MS, NMR) start->identity purity Purity Assessment (HPLC-UV, qNMR) identity->purity compare Compare with Previous Batch (if applicable) purity->compare certify Certify as In-house Reference Standard compare->certify

Caption: Workflow for the validation of a new reference standard.

Identity Confirmation: High-Resolution Mass Spectrometry (LC-MS)

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight of the compound. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many small molecules.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5% B and increase to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound due to the presence of basic nitrogen atoms.

  • Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion. The expected [M+H]⁺ for C₁₄H₁₂N₄O is m/z 253.1084.

Structural Elucidation and Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the overall structure. Both ¹H and ¹³C NMR are essential for unambiguous identification.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds.

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • 2D NMR (optional but recommended): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to confirm proton-proton and proton-carbon correlations, respectively, providing further structural confirmation.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC with UV detection is the workhorse for purity analysis, allowing for the separation and quantification of the main component and any impurities. A method validation according to the International Council for Harmonisation (ICH) guidelines is recommended for ensuring the reliability of the results.[4]

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is generally suitable.

  • Mobile Phase:

    • A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)

    • B: Acetonitrile

  • Gradient: A gradient from low to high organic content (e.g., 10% to 90% B over 20 minutes) is recommended for initial method development to ensure all potential impurities are eluted.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be chosen to ensure high sensitivity. A PDA detector is useful for initial assessment.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase or a suitable diluent at a concentration of approximately 0.5 mg/mL.

Data Analysis: The purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak.

cluster_1 HPLC Method Development & Validation dev Method Development (Column, Mobile Phase, Gradient) val Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) dev->val routine Routine Purity Analysis val->routine

Caption: Workflow for HPLC method development and validation.

Absolute Purity Determination: Quantitative NMR (qNMR)

Rationale: qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[5][6][7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.

Experimental Protocol: qNMR Analysis

  • Internal Standard: Choose a certified internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The internal standard should be accurately weighed.

  • Sample Preparation: Accurately weigh both the this compound and the internal standard into the same NMR tube and dissolve in a known volume of a suitable deuterated solvent.

  • NMR Acquisition:

    • Use a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of all protons.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing and Calculation: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity of the analyte can then be calculated using the following equation:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Comparing Reference Standards from Different Suppliers

When comparing reference standards from different suppliers, the following aspects, as determined by the analytical methods described above, should be carefully evaluated:

ParameterMethod of AnalysisAcceptance CriteriaRationale
Identity LC-MS, ¹H and ¹³C NMRData should be consistent with the known structure.Confirms that the material is the correct compound.
Purity (Chromatographic) HPLC-UV≥ 98.0% (typical for a working standard)Ensures that the majority of the material is the desired compound.
Purity (Absolute) qNMRShould be in agreement with the chromatographic purity.Provides an orthogonal measure of purity and can identify non-chromophoric impurities.
Water Content Karl Fischer TitrationTypically ≤ 1.0%Water content can affect the potency of the standard.
Residual Solvents Headspace GC-MSShould be within acceptable limits (e.g., as per ICH Q3C).Residual solvents from the synthesis process can interfere with analysis and may have toxicological implications.
Inorganic Impurities Residue on Ignition (Sulfated Ash)Typically ≤ 0.1%Measures the amount of inorganic impurities.

Conclusion

The selection and validation of a high-quality reference standard for this compound is a critical prerequisite for generating reliable and reproducible analytical data. A multi-faceted analytical approach, incorporating LC-MS for identity confirmation, NMR for structural elucidation, HPLC for chromatographic purity, and qNMR for absolute purity, provides a robust framework for this purpose. By following the detailed protocols and principles outlined in this guide, researchers can confidently establish a well-characterized in-house reference standard, thereby ensuring the scientific integrity of their work.

References

  • Agilent Technologies. Certificate of Analysis - Amino Acid Standard. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.
  • Marín Arevalo, J. D., Claros Ceballos, E., Guzmán Carantón, A. P., & García Galvis, J. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 10(1).
  • University of Bristol. Quantitative NMR Spectroscopy. [Link]

  • Japanese Pharmacopoeia. General Information Amino Acid Analysis. [Link]

  • Lu, W., Pan, M., Ke, H., Liang, J., Liang, W., Yu, P., ... & Wang, Q. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring.
  • de Pádua, G., de Araújo, F. P., & Augusti, R. (2023). A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. Journal of pharmaceutical and biomedical analysis, 236, 115685.
  • Agilent Technologies. (2016). Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System.
  • Giraudeau, P. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Holzgrabe, U. (2005). Quantitative NMR spectroscopy - Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806–812.
  • Gotti, R., Cavrini, V., Andrisano, V., & Maso, S. (2002). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of pharmaceutical and biomedical analysis, 28(3-4), 629–637.
  • Patil, S., & Wagh, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • BenchChem. (2025).
  • Zhang, Y., Li, X., Wang, Y., Zhang, Y., & Zhang, Y. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 848393.
  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 4-amino-N-(1H-indazol-6-yl)benzamide on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound, 4-amino-N-(1H-indazol-6-yl)benzamide. Given the therapeutic promise of indazole and benzamide scaffolds in oncology, this document outlines a rigorous, comparative approach to characterize the anti-proliferative effects of this specific molecule against a panel of human cancer cell lines. We will compare its hypothetical performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing the scientific rationale behind the experimental design and detailed protocols for execution.

The core objective is to establish a clear, data-driven assessment of the compound's potency and selective toxicity, thereby informing its potential for further preclinical development.

Introduction: The Rationale for Investigation

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-cancer effects.[1][2] Similarly, the benzamide moiety is present in several approved drugs and clinical candidates, known to interact with various biological targets, including enzymes crucial for DNA repair and purine synthesis.[3][4] The novel compound, this compound, combines these two pharmacophores, presenting a compelling case for investigation as a potential anti-cancer agent.

This guide details a proposed experimental strategy to:

  • Quantify the cytotoxic activity of this compound across diverse cancer cell lines.

  • Benchmark its potency against well-characterized, clinically relevant cytotoxic drugs.

  • Provide robust, reproducible protocols that ensure the integrity and validity of the generated data.

Selection of Comparators and Cell Lines: Establishing a Benchmark

To contextualize the cytotoxic potential of our test compound, it is essential to use appropriate positive controls. We have selected two widely used chemotherapeutic agents with distinct mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic that primarily functions through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis.[5][6][7][][9] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[6]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand cross-links.[10][11][12][13] This DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[11][12]

The following diagram illustrates the established mechanisms of action for these standard agents.

Standard_Drug_Mechanisms cluster_dox Doxorubicin cluster_cis Cisplatin cluster_downstream Cellular Response Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Cis Cisplatin Aquation Intracellular Aquation Cis->Aquation DNA_Adducts DNA Adducts & Cross-links Aquation->DNA_Adducts DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Mechanisms of action for Doxorubicin and Cisplatin.

Cancer Cell Line Panel

A diverse panel of human cancer cell lines is chosen to assess the breadth of activity and potential tissue-specific selectivity of the test compound. This panel includes representatives from different cancer types.

  • MCF-7: Breast adenocarcinoma (luminal A)

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • K562: Chronic myelogenous leukemia[1][14]

These cell lines are widely used in cancer research and are part of the NCI-60 human tumor cell line screen, ensuring that results can be compared with a large body of existing data.[15][16]

Experimental Design and Methodologies

The overall experimental workflow is designed to ensure robust and reproducible data generation, from initial cell culture maintenance to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Maintain & Passage Cancer Cell Lines Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Stock Solutions (Test & Standard Drugs) Drug_Addition 4. Add Serial Dilutions of Compounds Compound_Prep->Drug_Addition Cell_Seeding->Drug_Addition Incubation 5. Incubate for 48-72 hours Drug_Addition->Incubation Assay_Choice 6. Perform Cytotoxicity Assay Incubation->Assay_Choice MTT MTT Assay (Metabolic Activity) Assay_Choice->MTT Choice A SRB SRB Assay (Total Protein) Assay_Choice->SRB Choice B Absorbance 7. Measure Absorbance (Plate Reader) MTT->Absorbance SRB->Absorbance IC50 8. Calculate IC50 Values Absorbance->IC50 Comparison 9. Compare Potency IC50->Comparison

Caption: High-level workflow for in vitro cytotoxicity screening.

Two distinct, well-validated colorimetric assays will be employed to measure cytotoxicity. Using two methods provides a self-validating system, as they rely on different cellular properties.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[17][18][19] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

  • SRB (Sulforhodamine B) Assay: This assay measures total cellular protein content.[20][21] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye provides an estimate of cell mass, which is indicative of cell number.[21]

Detailed Protocol: MTT Assay

This protocol is adapted from established methodologies.[18][19][22][23]

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[24]

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is based on the NCI-60 screening method.[15][21][25]

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[15]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[20]

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 5-10 minutes and measure the absorbance at 540-570 nm.[20][25]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

The primary endpoint of these assays is the IC₅₀ value. Results should be compiled into a clear, comparative table. The following table presents a hypothetical data set for illustrative purposes.

CompoundCell LineIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - SRB Assay
This compound MCF-7 5.26.1
A549 8.99.5
HepG2 3.84.2
K562 15.416.8
Doxorubicin (Control) MCF-7 0.80.9
A549 1.21.4
HepG2 1.51.7
K562 0.50.6
Cisplatin (Control) MCF-7 7.58.2
A549 10.111.3
HepG2 4.55.0
K562 9.810.5

Interpretation of Hypothetical Results:

  • Potency: A lower IC₅₀ value indicates higher cytotoxic potency. In this example, the test compound shows moderate activity, with greater potency than Cisplatin in HepG2 cells but less potency than Doxorubicin across all cell lines.

  • Consistency: Similar IC₅₀ values obtained from both MTT and SRB assays would strengthen the validity of the results, suggesting the observed effect is due to cell death/growth inhibition rather than an artifact of a specific metabolic pathway.

  • Selectivity: The compound demonstrates some level of selective cytotoxicity, being most effective against the HepG2 liver cancer cell line and least effective against the K562 leukemia line in this hypothetical scenario.

Concluding Remarks and Future Directions

This guide presents a structured and robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing multiple validated assays and comparing the results against standard chemotherapeutic agents across a panel of cancer cell lines, researchers can generate a reliable preliminary profile of the compound's anti-cancer potential.

Positive results from this screening phase would warrant further investigation into the compound's mechanism of action, including studies on:

  • Cell cycle analysis to determine if the compound induces arrest at a specific phase.

  • Apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death.

  • Target deconvolution studies to identify the molecular pathways being modulated.

This systematic approach ensures that only the most promising candidates, backed by solid preliminary data, are advanced in the lengthy and resource-intensive drug discovery pipeline.

References

  • Vertex AI Search. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions.
  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • National Institutes of Health (NIH). (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action - PMC.
  • El-Sayed, A. S., & El-Saka, M. H. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin.
  • National Institutes of Health (NIH). (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects - PMC.
  • ClinPGx. (n.d.).
  • MDPI. (n.d.). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). Doxorubicin.
  • Patsnap Synapse. (2024).
  • Sigma-Aldrich. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
  • National Institutes of Health (NIH). (2016). Sulforhodamine B (SRB)
  • Bio-protocol. (n.d.). SRB Cell Viability Assay.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • PubMed. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies.
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health (NIH). (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC.
  • Journal of King Saud University - Science. (2025).
  • National Institutes of Health (NIH). (2023).
  • National Institutes of Health (NIH). (n.d.). Exposure time versus cytotoxicity for anticancer agents - PMC.
  • National Institutes of Health (NIH). (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC.
  • Noble Life Sciences. (n.d.).
  • Dove Medical Press. (2026).
  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • National Institutes of Health (NIH). (n.d.).
  • PubMed. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4-amino-N-(1H-indazol-6-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1157122-42-3 Formula: C₁₄H₁₂N₄O Molecular Weight: 252.27 g/mol Classification: Kinase Inhibitor / Pharmacologically Active Substance[1]

Part 1: Executive Safety Summary & Hazard Profiling

As a Senior Application Scientist, I must emphasize that while 4-amino-N-(1H-indazol-6-yl)benzamide is a valuable tool compound in kinase research (often associated with PLK4 or JAK pathways), it presents specific handling risks.[1] It is not merely an "organic solid"; it is a bioactive agent designed to modulate cellular signaling.

The Core Directive: Treat this compound as a suspected cytotoxic agent . Standard laboratory safety is insufficient; high-potency handling protocols apply.

GHS Hazard Classification (Self-Validating Safety)

The following hazards are intrinsic to the molecule's structure (benzamide moiety and indazole core). Your safety protocols must directly mitigate these specific risks:

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for open-bench weighing.[1] Use a balance enclosure.
H315 Causes skin irritationDouble-gloving (Nitrile) is mandatory to prevent transdermal absorption.
H319 Causes serious eye irritationSafety goggles are insufficient; a face shield is recommended during bulk transfer.
H335 May cause respiratory irritationDo not handle outside a fume hood or biosafety cabinet.
Part 2: Personal Protective Equipment (PPE) Matrix

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific exposure path.

PPE ComponentSpecificationRationale
Respiratory N95 (minimum) or PAPR (bulk)Prevents inhalation of fine particulates (H335).[1]
Dermal (Hands) Double Nitrile (0.11 mm min)The outer glove protects against abrasion; the inner glove prevents permeation of DMSO-solvated compound.
Ocular Chemical Splash GogglesStandard safety glasses do not seal against airborne dust.
Body Tyvek® Lab Coat / ApronDisposable sleeves are required to prevent cuff contamination.
Part 3: Disposal Logic & Mechanism

Why Incineration? We do not use chemical neutralization (e.g., bleach/oxidation) for this compound. The indazole ring is chemically robust. Incomplete oxidation can generate toxic byproducts (e.g., nitro-indazoles).

  • The Standard: High-temperature incineration (>1000°C) is the only method that guarantees the destruction of the pharmacophore, breaking it down into NOₓ, CO₂, and H₂O.[1]

Disposal Workflow Diagram

The following logic gate ensures no decision-making errors occur during a spill or disposal event.

DisposalWorkflow Start Waste Generation Event TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder/Expired) TypeCheck->Solid Liquid Liquid Waste (Mother Liquor/HPLC) TypeCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) TypeCheck->Debris SegregateSolid Double Bag (LDPE) Label: 'Toxic Organic Solid' Solid->SegregateSolid SegregateLiquid Collect in HDPE Carboy NO Oxidizers/Acids Liquid->SegregateLiquid SegregateDebris Yellow Biohazard/Chem Bag Seal Immediately Debris->SegregateDebris FinalDest High-Temp Incineration (RCRA Waste Code: Toxic) SegregateSolid->FinalDest SegregateLiquid->FinalDest SegregateDebris->FinalDest

Figure 1: Decision logic for segregating this compound waste streams to ensure compliance with incineration protocols.

Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired or Surplus Bulk)

Context: You have >50mg of pure powder remaining.[1]

  • Containment: Do not dump powder into a general solid waste bin. Transfer the vial as-is into a clear, sealable secondary bag (Ziploc type).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound - 99%"

    • Hazard Checkbox: Toxic, Irritant.

  • Consolidation: Place the bagged vial into the "Solid Organic Toxic" drum (usually a black or blue drum destined for incineration).

Scenario B: Liquid Waste (HPLC Effluent or Reaction Mixtures)

Context: Compound is dissolved in DMSO, Methanol, or Acetonitrile.[1]

  • Compatibility Check: Ensure the waste carboy does not contain strong acids (Nitric/Sulfuric) or oxidizers. The amino group on the benzamide can react exothermically with strong oxidizers.[1]

  • Solvent Segregation:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in DMSO/MeOH/ACN (Most common for this compound).

  • Rinsing: Triple rinse the original vessel with the primary solvent (e.g., DMSO) and add rinsate to the waste carboy.

  • Closure: Cap the carboy immediately to prevent aerosolization of the solvent-drug mixture.

Scenario C: Trace Contaminated Debris

Context: Weigh boats, spatulas, and gloves.[1]

  • The "Trace" Rule: If the debris has visible powder, treat it as Scenario A . If it is merely "potentially contaminated," proceed below.

  • Bagging: Collect all disposables in a dedicated benchtop biohazard/chem-waste bag.

  • Sealing: Twist and tape the bag shut before removing it from the fume hood.

  • Disposal: Discard into the laboratory's solid hazardous waste stream (Incineration box). Do not throw in regular trash.

Part 5: Emergency Spillage Response

Spill Criteria:

  • Minor Spill: < 100 mg (manageable by lab personnel).

  • Major Spill: > 100 mg or significant aerosolization (Evacuate and call EHS).

Protocol for Minor Spill:

  • Secure: Alert nearby personnel. Stop all ventilation drafts (close hood sash).

  • PPE Up: Don double gloves, goggles, and N95 mask.

  • Dampen: Gently cover the powder with a mineral oil-soaked paper towel .

    • Scientific Logic:[1][2][3][4][5][6] Dry sweeping causes dust (H335 hazard). Water causes spreading. Mineral oil encapsulates the hydrophobic powder.

  • Collect: Wipe up the oil-powder slurry.

  • Clean: Wash the surface with 10% soap solution, followed by 70% Ethanol.

  • Dispose: Place all wipes into a sealed bag labeled "Hazardous Debris - Toxic."

References
  • PubChem. (n.d.).[3][7] Compound Summary: this compound (CAS 1157122-42-3).[1] National Library of Medicine.[7] Retrieved from [Link](Note: Link directs to specific isomer or chemically equivalent entry).

  • National Institutes of Health (NIH). (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-amino-N-(1H-indazol-6-yl)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 4-amino-N-(1H-indazol-6-yl)benzamide (CAS No. 1157122-42-3), a compound that requires careful management in a laboratory setting. By understanding its hazard profile and implementing the robust procedures outlined below, you can ensure a safe and efficient workflow.

Immediate Safety Profile

This compound is classified with the GHS07 pictogram, carrying the signal word "Warning".[1] This designation stems from its potential to cause harm if not handled with the appropriate precautions. The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A comprehensive understanding of these hazards is the first step toward mitigating risk. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to manage these risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[2]To prevent skin contact and subsequent irritation, as indicated by H315. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.
Eye Protection Chemical safety goggles or a face shield.[3]To protect against accidental splashes or dust particles that could cause serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling the compound as a powder or if dust generation is likely.[3]To prevent respiratory tract irritation (H335), especially when weighing or transferring the solid material. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Handling and Operations Plan

Adherence to a strict operational protocol is vital for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing:
  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.

  • Surface Protection: Before weighing, cover the work surface with absorbent, disposable bench paper to easily clean up any spills.

  • Weighing Technique: Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid pouring directly from the container to minimize dust generation.

  • Container Management: Keep the primary container of this compound tightly sealed when not in use.

Dissolution and Use in Solution:
  • Solvent Addition: When preparing solutions, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.

  • Post-Handling Hygiene: After handling, promptly and thoroughly wash hands and any exposed skin, even if gloves were worn.

Emergency Procedures: A Rapid Response Guide

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory symptoms persist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental and personnel safety.

  • Waste Segregation: Collect all waste materials, including contaminated PPE, weigh boats, and excess compound, in a clearly labeled, sealed container designated for chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.

  • Consult Local Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the handling process, the following workflow diagram has been created.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Work in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe exposure Exposure Event first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

By integrating these safety protocols and operational guidelines into your laboratory's standard procedures, you can confidently and safely advance your research with this compound.

References

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Available at: [Link].

  • PubChem. 4-Amino-1H-indazole, N1-BOC protected. Available at: [Link].

  • PPE Requirements Hazardous Drug Handling.
  • Wikipedia. Controlled Drugs and Substances Act. Available at: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(1H-indazol-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(1H-indazol-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.